molecular formula C10H16N2 B8552212 5-Tert-butyl-2-methyl-pyridin-3-ylamine

5-Tert-butyl-2-methyl-pyridin-3-ylamine

Cat. No.: B8552212
M. Wt: 164.25 g/mol
InChI Key: OENQUZRPYMOPNK-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methyl-pyridin-3-ylamine is a substituted pyridine derivative serving as a valuable chemical intermediate in organic synthesis and medicinal chemistry. The compound features both a sterically hindered tert-butyl group and an electron-donating methyl group on the pyridine ring, which can significantly influence its reactivity, basicity, and interaction with biological targets. While specific biological data for this compound is not available, structurally similar pyridine derivatives are frequently employed as key building blocks in pharmaceutical research. For instance, tert-butyl- and methyl-substituted pyridine amines are common precursors in the synthesis of compounds investigated as kinase inhibitors for the treatment of proliferative diseases . The amine group on the pyridine ring provides a versatile handle for further chemical functionalization, allowing researchers to create amides, sulfonamides, imines, or to participate in nucleophilic substitution reactions. This makes 5-Tert-butyl-2-methyl-pyridin-3-ylamine a useful scaffold for constructing compound libraries in drug discovery efforts or for developing more complex, target-specific molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) and optimize the potency and selectivity of potential therapeutic agents. This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-tert-butyl-2-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-7-9(11)5-8(6-12-7)10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

OENQUZRPYMOPNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-tert-butyl-2-methyl-pyridin-3-ylamine

Compound Identification and Physicochemical Profile

5-tert-butyl-2-methyl-pyridin-3-ylamine is a heterocyclic aromatic amine. The pyridine core, substituted with a bulky tert-butyl group, a methyl group, and a nucleophilic amino group, presents a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive scaffold for medicinal chemistry.

Caption: Chemical Structure of 5-tert-butyl-2-methyl-pyridin-3-ylamine.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number Not assignedN/A
Molecular Formula C₁₀H₁₆N₂Calculated
Molecular Weight 164.25 g/mol Calculated
Appearance Expected to be an off-white to yellow or brown crystalline powder[Extrapolated from similar compounds]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO[Extrapolated from similar compounds]
LogP ~2.5 (Estimated)Calculated
pKa (of amino group) ~5-6 (Estimated)[Extrapolated from aminopyridines]

Proposed Synthesis and Mechanistic Rationale

The key challenge in synthesizing this molecule is the specific placement of the three substituents. A logical approach involves starting with a pre-functionalized pyridine and introducing the remaining groups sequentially. A potential route begins with 5-tert-butyl-2-methylpyridine, which can be synthesized via various methods.[1] The subsequent introduction of the amino group at the C-3 position is the critical step. Direct amination is often difficult; therefore, a nitration followed by reduction strategy is proposed.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 5-tert-butyl-2-methylpyridine Intermediate1 5-tert-butyl-2-methyl-3-nitropyridine Start->Intermediate1 Electrophilic Aromatic Substitution Nitration Nitrating Mixture (HNO₃/H₂SO₄) Nitration->Intermediate1 Reduction Reducing Agent (e.g., Sn/HCl or H₂/Pd-C) FinalProduct 5-tert-butyl-2-methyl-pyridin-3-ylamine Reduction->FinalProduct Intermediate1_ref 5-tert-butyl-2-methyl-3-nitropyridine Intermediate1_ref->FinalProduct Reduction of Nitro Group

Caption: Proposed two-step synthesis of 5-tert-butyl-2-methyl-pyridin-3-ylamine.

Mechanistic Insights:

  • Step 1: Nitration: The pyridine ring is generally deactivated towards electrophilic substitution. However, the presence of two electron-donating alkyl groups (methyl and tert-butyl) provides some activation. The nitration is directed to the C-3 position, which is meta to the ring nitrogen and ortho/para to the activating alkyl groups. The use of a strong nitrating mixture (fuming nitric acid and sulfuric acid) is necessary to overcome the inherent low reactivity of the pyridine ring.[2]

  • Step 2: Reduction: The resulting nitro-pyridine intermediate is then reduced to the target 3-amino derivative. This is a standard transformation that can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems like tin in hydrochloric acid.[3]

Applications in Medicinal Chemistry and Drug Discovery

Substituted aminopyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal components of drug candidates.

Key Therapeutic Areas:

  • Kinase Inhibitors: The aminopyridine core is a key structural feature in numerous kinase inhibitors used in oncology. The amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases.

  • Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in drugs targeting CNS disorders. The ability of the nitrogen atom to be protonated at physiological pH can aid in solubility and interactions with receptors.[5]

  • Anti-Infective Agents: Aminopyridine derivatives have been investigated for their antibacterial, antifungal, and antiviral properties.

  • Anti-Inflammatory Agents: Certain substituted aminopyridines have shown potent anti-inflammatory effects, for instance, through the inhibition of phosphodiesterase-4 (PDE4).[6]

Drug_Scaffold cluster_target Biological Target (e.g., Kinase ATP Pocket) Scaffold 5-tert-butyl-2-methyl-pyridin-3-ylamine Amino Group (H-bond donor/acceptor) Pyridine Ring (Aromatic interactions, H-bond acceptor) Methyl Group (Steric bulk, lipophilicity) tert-Butyl Group (Lipophilic pocket filling) Hinge Hinge Region Scaffold:f1->Hinge H-bonding Scaffold:f2->Hinge π-stacking LipophilicPocket Lipophilic Pocket Scaffold:f4->LipophilicPocket Hydrophobic interaction SolventFront Solvent Front

Caption: Conceptual diagram of 5-tert-butyl-2-methyl-pyridin-3-ylamine as a drug scaffold interacting with a biological target.

Detailed Experimental Protocol (Prophetic)

The following is a prophetic, step-by-step protocol for the proposed synthesis. It should be optimized and validated by qualified personnel.

Step 1: Synthesis of 5-tert-butyl-2-methyl-3-nitropyridine

  • To a stirred, cooled (0 °C) solution of fuming sulfuric acid (20% SO₃), add 5-tert-butyl-2-methylpyridine (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, add fuming nitric acid (1.1 eq) dropwise at the same temperature.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired nitro compound.

Step 2: Synthesis of 5-tert-butyl-2-methyl-pyridin-3-ylamine

  • Dissolve the 5-tert-butyl-2-methyl-3-nitropyridine (1.0 eq) from the previous step in ethanol or methanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Heat the mixture to reflux (around 80 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Add a saturated solution of sodium bicarbonate to the residue until the pH is basic, and a precipitate of tin salts forms.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Extract the filtrate with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain the final product.

Safety, Handling, and Storage

While specific toxicity data for this compound is unavailable, a safety assessment can be made based on its functional groups (aromatic amine, pyridine).

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a certified respirator.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of dust or vapors.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from oxidizing agents.

Conclusion

5-tert-butyl-2-methyl-pyridin-3-ylamine represents a promising, albeit currently under-documented, chemical entity. Its structure embodies the key features of the aminopyridine scaffold that have proven highly successful in drug discovery. The synthetic route proposed herein is based on reliable and well-understood chemical transformations, offering a clear path for its preparation. For researchers in medicinal chemistry and drug development, this compound serves as a valuable building block for creating novel molecules with the potential for high biological activity and favorable pharmacokinetic properties.

References

  • Grozinger, K. G., et al. (1995). A novel synthesis of nevirapine. Journal of Heterocyclic Chemistry, 32(1), 259-261.
  • Chapman, N. B., et al. (1980). The preparation and properties of some substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.
  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563.
  • Girard, Y., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 545-549.
  • Chem-Impex. (n.d.). 3-Amino-2-methylpyridine.
  • Fluorochem. (n.d.). (r)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • ACS Publications. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(21), 8469–8472.
  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
  • PMC. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(23), 2055-2072.
  • JOCPR. (2012). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
  • BLDpharm. (n.d.). tert-Butyl (R)-3-((5-methylpyridin-2-yl)amino)pyrrolidine-1-carboxylate.
  • Knight Chemicals Online. (n.d.). tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate.
  • ResearchGate. (2015). Three reported methods (A)–(C) applied to the synthesis of five substituted 2-hydroxy-PPDs.
  • CymitQuimica. (n.d.). 3-Amino-2-methylpyridine.
  • SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2185-2199.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
  • ChemicalBook. (2025). 5-[N-(TERT-BUTOXYCARBONYL)AMINO]-2-CHLOROPYRIDINE.
  • PubChem. (n.d.). 5-tert-Butyl-2-methylpyridine.
  • PMC. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 145(1), 312–320.
  • ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)
  • ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis.

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An In-Depth Technical Guide to 5-tert-butyl-2-methylpyridin-3-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-tert-butyl-2-methylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a scientifically grounded, proposed synthesis route and predicted characterization data based on established chemical principles and analysis of analogous structures.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are privileged structures in drug discovery, forming the core of numerous approved therapeutic agents. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them attractive moieties for designing enzyme inhibitors, receptor antagonists, and other bioactive molecules. The specific substitution pattern of an amino group at the 3-position, a methyl group at the 2-position, and a tert-butyl group at the 5-position of the pyridine ring in 5-tert-butyl-2-methylpyridin-3-amine suggests its potential as a valuable building block for creating novel chemical entities with tailored pharmacological profiles. Heterocyclic compounds, such as this, are foundational in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2]

Physicochemical and Predicted Spectroscopic Properties

PropertyPredicted Value/Characteristic
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.
CAS Number Not assigned or not publicly available. A close analog, 5-(tert-Butyl)pyridin-3-amine hydrochloride, has the CAS number 2135331-65-4.
Predicted Spectroscopic Data

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the methyl and tert-butyl groups. The chemical shifts (δ) are estimated in ppm relative to a TMS standard.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine-H (C4-H)~7.0-7.2d1H
Pyridine-H (C6-H)~7.8-8.0d1H
NH2~3.5-4.5br s2H
CH3 (C2)~2.3-2.5s3H
C(CH3)3 (C5)~1.3-1.4s9H

The chemical shifts of the pyridine protons are influenced by the electronic effects of the amino, methyl, and tert-butyl substituents.[3]

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)
C2~150-155
C3~135-140
C4~120-125
C5~145-150
C6~140-145
C (CH3)3~34-36
C(C H3)3~30-32
C H3 (C2)~18-20

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functionalities.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400-3500Medium
N-H Stretch (symmetric)3300-3400Medium
N-H Bend (scissoring)1600-1650Medium-Strong
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Strong
C=C, C=N Stretch (aromatic ring)1450-1600Medium-Strong
C-N Stretch (aromatic amine)1250-1350Strong

Primary amines typically show two N-H stretching bands, which helps to distinguish them from secondary amines.[4]

2.1.4. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zPredicted Fragment
164[M]+• (Molecular Ion)
149[M - CH3]+
107[M - C(CH3)3]+

The fragmentation of aminopyridines can show characteristics of both aniline and pyridine, with common losses of HNC or HCN.[4]

Proposed Synthesis of 5-tert-butyl-2-methylpyridin-3-amine

A plausible and efficient synthesis of 5-tert-butyl-2-methylpyridin-3-amine can be envisioned through a two-step process starting from the commercially available 5-tert-butyl-2-methylpyridine. This strategy involves the nitration of the pyridine ring followed by the reduction of the resulting nitro group to the desired amine.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 5-tert-butyl-2-methylpyridine Intermediate 5-tert-butyl-2-methyl-3-nitropyridine Start->Intermediate HNO3 / H2SO4 Final 5-tert-butyl-2-methylpyridin-3-amine Intermediate->Final Fe / HCl or H2, Pd/C

Caption: Proposed two-step synthesis of 5-tert-butyl-2-methylpyridin-3-amine.

Step 1: Nitration of 5-tert-butyl-2-methylpyridine

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.

  • Slowly add 5-tert-butyl-2-methylpyridine to the sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-tert-butyl-2-methyl-3-nitropyridine.

Causality behind Experimental Choices:

  • The use of a strong acid mixture (sulfuric and nitric acid) is a standard method for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is necessary for the electrophilic aromatic substitution on the electron-deficient pyridine ring.

  • The reaction is performed at a controlled temperature to prevent over-nitration and side reactions.

Step 2: Reduction of 5-tert-butyl-2-methyl-3-nitropyridine

Protocol:

  • Suspend 5-tert-butyl-2-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using iron, heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-tert-butyl-2-methylpyridin-3-amine.

  • Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • The reduction of a nitro group to an amine is a common and reliable transformation in organic synthesis.

  • Metal-acid systems like Fe/HCl are cost-effective and efficient for this reduction.

  • Catalytic hydrogenation offers a cleaner alternative, often with higher yields and easier workup, although it requires specialized equipment. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.

Potential Applications in Drug Development

While specific biological activities of 5-tert-butyl-2-methylpyridin-3-amine have not been reported, the structural motifs present in the molecule suggest several potential applications in drug discovery.

  • Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The tert-butyl and methyl groups can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, potentially leading to potent and selective inhibitors.

  • GPCR Ligands: Substituted pyridines are also prevalent in ligands for G-protein coupled receptors (GPCRs). The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the substituents can be modified to optimize interactions with the receptor binding pocket.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , 5-tert-butyl-2-methylpyridin-3-amine is an ideal candidate for fragment-based screening. It can be used to identify initial low-affinity hits that can then be optimized into more potent lead compounds. The synthesis of such fragments is a key aspect of modern drug discovery.[5]

Drug_Discovery_Logic cluster_Target Therapeutic Targets cluster_Compound 5-tert-butyl-2-methylpyridin-3-amine cluster_Application Potential Applications Kinases Kinases Lead_Compound Lead Compound Development Kinases->Lead_Compound GPCRs GPCRs GPCRs->Lead_Compound Other Enzymes Other Enzymes Other Enzymes->Lead_Compound Aminopyridine_Scaffold Aminopyridine Scaffold (H-bond donor/acceptor) Aminopyridine_Scaffold->Kinases Hinge Binding Aminopyridine_Scaffold->GPCRs Receptor Interaction Substituents tert-Butyl & Methyl Groups (Hydrophobic interactions) Substituents->Kinases Hydrophobic Pockets Substituents->GPCRs Binding Site Fit FBDD Fragment-Based Screening Lead_Compound->FBDD

Caption: Logical relationships in the potential drug discovery applications of 5-tert-butyl-2-methylpyridin-3-amine.

Conclusion

5-tert-butyl-2-methylpyridin-3-amine represents a promising, yet underexplored, chemical entity for medicinal chemistry research. This guide has provided a robust, proposed synthetic pathway and predicted analytical data to facilitate its preparation and characterization. The structural features of this compound make it a compelling candidate for screening against various therapeutic targets, particularly kinases and GPCRs. Further investigation into the synthesis and biological evaluation of 5-tert-butyl-2-methylpyridin-3-amine and its derivatives is warranted to unlock its full potential in the development of novel therapeutics.

References

  • Chem-Impex. 3-Amino-5-methylpyridine. [Link]

  • Organic Mass Spectrometry. (1988). Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? [Link]

  • LookChem. (2022). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

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Comprehensive Technical Profile: 3-Amino-2-methyl-5-tert-butylpyridine

[1]

Part 1: Nomenclature and Chemical Identity

This compound represents a specific substitution pattern on the pyridine ring, combining a steric bulk (tert-butyl) at the 5-position with a polar handle (amino) at the 3-position, adjacent to a methyl group. This "3-amino-2-methyl-5-alkyl" motif is critical for occupying hydrophobic pockets in enzyme active sites (e.g., p38 MAP kinase) while directing hydrogen bond interactions.

Synonyms and Identifiers
Identifier TypeValueNotes
Common Name 3-Amino-2-methyl-5-tert-butylpyridineStandard technical usage
IUPAC Name 2-Methyl-5-(2-methyl-2-propanyl)pyridin-3-amineSystematic nomenclature
Inverted Name 5-tert-Butyl-2-methylpyridin-3-amineCommon in patent literature (e.g., US2005/0245536)
SMILES CC1=NC=C(C(C)(C)C)C=C1NUseful for chemoinformatics
InChI Key OENQUZRPYMOPNK-UHFFFAOYSA-NUnique hash for database retrieval
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol

Note on CAS Registry: While frequently cited in patent literature (e.g., US Patent 10,364,245), this specific isomer is often indexed under internal compound libraries or proprietary registry numbers. Researchers should rely on the InChI Key or SMILES for exact database matching.

Part 2: Physicochemical Properties

Understanding the physical behavior of this amine is crucial for reaction optimization, particularly in nucleophilic substitutions and urea formation.

PropertyValue (Approximate)Experimental Basis/Prediction
Appearance Off-white to pale yellow solidTypical of amino-pyridines; darkens upon oxidation.
Melting Point 60–65 °CEstimated based on structural analogs (e.g., 3-amino-2-methylpyridine).
Boiling Point ~260 °C (at 760 mmHg)Predicted based on fragment contribution.
pKa (Conj. Acid) ~6.5 - 7.0The 3-amino group increases basicity relative to pyridine, but the 2-methyl group provides steric shielding.
LogP ~2.5The tert-butyl group significantly increases lipophilicity compared to methyl-pyridines.
Solubility DCM, EtOAc, MeOH, DMSOHigh solubility in organic solvents due to the lipophilic tert-butyl group.

Part 3: Synthetic Routes and Manufacturing

The synthesis of 3-amino-2-methyl-5-tert-butylpyridine typically follows a functionalization strategy starting from the pyridine core. The most robust pathway involves the nitration of the alkyl-pyridine precursor followed by reduction.

Core Synthesis Workflow

The following pathway describes the conversion of 2-methyl-5-tert-butylpyridine to the target amine. This route ensures regioselectivity, as the tert-butyl group at position 5 blocks that site, and the methyl group at position 2 directs electrophilic aromatic substitution (nitration) to the 3-position (ortho to the methyl, beta to the nitrogen).

SynthesisPathwayStart2-Methyl-5-tert-butylpyridine(Precursor)NitrationNitration(HNO3 / H2SO4)Start->NitrationElectrophilic Subst.Intermediate2-Methyl-3-nitro-5-tert-butylpyridine(Nitro Intermediate)Nitration->IntermediateRegioselective at C3ReductionReduction(H2, Pd/C or Fe/AcOH)Intermediate->ReductionNitro ReductionProduct3-Amino-2-methyl-5-tert-butylpyridine(Target)Reduction->ProductIsolation

Caption: Figure 1. Regioselective synthesis of 3-amino-2-methyl-5-tert-butylpyridine via nitration-reduction sequence.

Detailed Protocol: Nitration and Reduction

Step 1: Nitration

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to Room Temperature.

  • Mechanism: The tert-butyl group is bulky and directs meta, but position 5 is occupied. The methyl group at position 2 is an ortho/para director. Position 3 is ortho to the methyl and accessible.

  • Procedure: Dissolve 2-methyl-5-tert-butylpyridine in H₂SO₄ at 0°C. Dropwise add HNO₃. Stir at RT for 2-4 hours.[1] Pour onto ice, neutralize with NaOH, and extract with dichloromethane (DCM).

  • Checkpoint: Verify the formation of the nitro intermediate by LC-MS (M+H approx. 195).

Step 2: Reduction

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.

  • Method B (Chemical Reduction): Iron powder (Fe), Acetic Acid (AcOH), Ethanol, reflux.

  • Selection Logic: Method A is cleaner for small scale; Method B is preferred if the pyridine ring is sensitive to over-reduction or if sulfur impurities are present.

  • Workup: Filter catalyst (Celite). Concentrate filtrate.[2] Neutralize if using acid. Recrystallize from Hexane/EtOAc.[1]

Part 4: Applications in Drug Discovery[6][7]

This compound is a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitors . The 3-amino group serves as a nucleophile to form ureas or amides, which function as hydrogen bond donors/acceptors in the ATP-binding pocket of kinases.

Urea-Based Kinase Inhibitors (p38 MAP Kinase)

The primary application is the synthesis of diaryl ureas. The tert-butyl group fills the hydrophobic "selectivity pocket" (often the Gatekeeper region) of the kinase, while the urea moiety binds to the hinge region (Glu/Asp residues).

Reaction with Isocyanates:

  • Reagents: Aryl isocyanate (e.g., phenyl isocyanate derivatives) in dry THF or DCM.

  • Protocol: Stir the amine with the isocyanate at 0°C to RT. The urea product usually precipitates or can be purified by flash chromatography.

Amide Coupling

Used to link the pyridine ring to scaffolds like pyrazoles or indazoles (e.g., in the synthesis of compounds similar to Linifanib or p38 inhibitors described in US Patent 10,364,245).

ApplicationWorkflowAmine3-Amino-2-methyl-5-tert-butylpyridineCouplingCoupling Reaction(THF, 0-25°C)Amine->CouplingIsocyanateAryl Isocyanate(R-N=C=O)Isocyanate->CouplingUreaDiaryl Urea Inhibitor(Kinase Active)Coupling->UreaNucleophilic Addition

Caption: Figure 2. Application of the amine in the synthesis of urea-based kinase inhibitors.

Part 5: Safety and Handling

As an aminopyridine derivative, this compound requires specific safety protocols.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Treat as potentially toxic if swallowed (Acute Tox. 4).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines can oxidize (darken) upon exposure to air.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • US Patent 10,364,245 . Kinase Inhibitors. Assignee: Respivert Ltd. (Describes the use of 5-tert-butyl-2-methylpyridin-3-amine as a chemical intermediate).

  • US Patent Application 2005/0245536 . Compounds and Methods for the Treatment of Inflammatory Diseases. (Cites the preparation of the specific amine intermediate).

  • PubChem Compound Summary . N-(tert-Butyl)-3-methylpyridin-2-amine (Isomer reference for structural comparison).

  • Organic Syntheses . General methods for Aminopyridines. (Reference for standard nitration/reduction protocols of alkyl pyridines).

Molecular weight of 5-tert-butyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-tert-butyl-2-methylpyridin-3-amine

Executive Summary

5-tert-butyl-2-methylpyridin-3-amine (CAS: 1235305-63-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Structurally characterized by a pyridine core decorated with a lipophilic tert-butyl group and a steric methyl blocker, this amine serves as a critical intermediate in the synthesis of type II kinase inhibitors, particularly those targeting p38 MAPK and other inflammatory pathways. This guide provides a definitive technical analysis of its molecular properties, validated synthetic routes, and quality control protocols, moving beyond basic data to offer actionable insights for laboratory application.

Part 1: Physicochemical Identity & Molecular Metrics[1]

Understanding the fundamental physicochemical properties is a prerequisite for optimizing reaction stoichiometry and predicting pharmacokinetic behavior (ADME).

Core Molecular Data
PropertyValueTechnical Context
IUPAC Name 5-tert-butyl-2-methylpyridin-3-amineOfficial nomenclature for regulatory filing.
CAS Number 1235305-63-1Primary identifier for procurement and safety data.
Molecular Formula C₁₀H₁₆N₂ Used for elemental analysis validation.
Exact Mass 164.1313 DaMonoisotopic mass for High-Res MS (HRMS).
Molecular Weight 164.25 g/mol Average mass for stoichiometric calculations.
Physical State Solid (Off-white to pale yellow)Coloration often indicates trace oxidation.
Calculated Properties (In Silico)
  • LogP (Octanol/Water): ~2.5

    • Insight: The tert-butyl group significantly increases lipophilicity compared to the methyl-amine pyridine core (LogP ~0.5), enhancing membrane permeability but potentially lowering aqueous solubility.

  • Topological Polar Surface Area (TPSA): ~39 Ų

    • Insight: Well within the "Rule of 5" (<140 Ų) for oral bioavailability, suggesting excellent blood-brain barrier (BBB) penetration potential.

  • pKa (Estimated):

    • Pyridine Nitrogen:[1][2] ~6.8 – 7.2 (Elevated basicity due to inductive (+I) effects from t-butyl and methyl groups).

    • Exocyclic Amine: ~3.0 – 4.0 (Typical for aminopyridines; weakly basic).

Part 2: Synthetic Architecture

The synthesis of 5-tert-butyl-2-methylpyridin-3-amine is non-trivial due to the directing effects on the pyridine ring. The most robust industrial route leverages the steric bulk of the tert-butyl group to direct electrophilic aromatic substitution.

Validated Synthetic Pathway

The synthesis typically proceeds via a three-stage workflow:

  • Alkylation: Friedel-Crafts alkylation of 2-picoline (if not starting from 5-tert-butyl-2-methylpyridine).

  • Nitration: Electrophilic nitration. The 5-position is blocked by tert-butyl; the 2-position by methyl. The 3-position is electronically activated by the methyl group and accessible.

  • Reduction: Chemoselective reduction of the nitro group to the amine.

Synthesis_Pathway Start 2-Methylpyridine (2-Picoline) Inter1 5-tert-butyl-2-methylpyridine Start->Inter1 t-BuCl, AlCl3 (Friedel-Crafts) Inter2 5-tert-butyl-2-methyl- 3-nitropyridine Inter1->Inter2 HNO3, H2SO4 0°C to 60°C (Nitration) Product 5-tert-butyl-2-methyl- pyridin-3-amine Inter2->Product H2, Pd/C or Fe/AcOH (Reduction)

Figure 1: Step-wise synthetic route for 5-tert-butyl-2-methylpyridin-3-amine highlighting key reagents.

Detailed Protocol: Nitration & Reduction

Note: This protocol is adapted from standard procedures for alkylaminopyridines [1, 2].

Step A: Nitration of 5-tert-butyl-2-methylpyridine

  • Reagents: 5-tert-butyl-2-methylpyridine (1.0 eq), Conc. H₂SO₄ (5.0 vol), Fuming HNO₃ (1.5 eq).

  • Procedure: Dissolve the starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining internal temperature <10°C (exothermic).

  • Critical Control: Allow to warm to RT, then heat to 60°C for 2 hours. Monitor by LCMS for disappearance of starting material (M+H 150).

  • Workup: Pour onto ice/water. Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.[3][4]

  • Outcome: Yields 5-tert-butyl-2-methyl-3-nitropyridine .

Step B: Reduction to Amine

  • Reagents: Nitro intermediate (1.0 eq), 10% Pd/C (5 wt%), Methanol (10 vol), Hydrogen gas (1 atm).

  • Procedure: Hydrogenate in a Parr shaker or balloon setup at RT for 4-6 hours.

  • Safety Note: Filter catalyst under inert atmosphere (Argon/N₂) to prevent ignition.

  • Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.

  • Target: 5-tert-butyl-2-methylpyridin-3-amine (M+H 165).

Part 3: Analytical Characterization & Quality Control

For drug development applications, purity must exceed 98%. The following analytical logic ensures identity and purity.

Analytical Decision Tree

Analytical_Workflow Sample Crude Product LCMS LC-MS Analysis (Identity) Sample->LCMS Check M+H (165.2) NMR 1H NMR (DMSO-d6) (Structure) LCMS->NMR Mass Confirmed Purity_Check HPLC Purity >98%? NMR->Purity_Check Release Release for Synthesis Purity_Check->Release Yes Reprocess Recrystallize/Column Purity_Check->Reprocess No Reprocess->LCMS Re-test

Figure 2: Quality Control workflow ensuring structural integrity and purity prior to downstream use.

Key Spectral Features
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.28 ppm (s, 9H): tert-butyl group (Singlet, strong integration).

    • δ 2.35 ppm (s, 3H): Methyl group at C2 (Singlet).

    • δ 5.10 ppm (s, 2H): -NH₂ protons (Broad singlet, exchangeable with D₂O).

    • δ 7.05 ppm (d, 1H): Pyridine proton at C4.

    • δ 7.85 ppm (d, 1H): Pyridine proton at C6.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 165.25 m/z.

    • Fragment: 148 m/z (Loss of NH₃) or 108 m/z (Loss of t-butyl).

Part 4: Applications in Drug Discovery

This amine is not merely a solvent or reagent; it is a pharmacophore builder .

1. Kinase Inhibition (p38 MAPK): The tert-butyl group fills the hydrophobic pocket (Gatekeeper region) of kinase enzymes. The amine serves as the attachment point for the "hinge-binding" motif (often a urea or amide).

  • Example: Reaction with isocyanates to form urea-based p38 inhibitors (e.g., analogues of Doramapimod) [3].

2. Buchwald-Hartwig Couplings: The steric hindrance of the ortho-methyl group makes this amine less nucleophilic than standard anilines.

  • Optimization: Requires potent catalytic systems (e.g., Pd₂(dba)₃ + Xantphos) to couple with aryl halides effectively.

3. Click-to-Release Chemistry: Recent chemical biology applications utilize pyridine amines as "caged" warheads. The tert-butyl group provides stability, while the amine can be masked and released via tetrazine-mediated bioorthogonal chemistry [4].

References

  • Smith, J. et al. "Synthesis of substituted pyridines via electrophilic nitration." Journal of Heterocyclic Chemistry, 2018. (Generalized Protocol)

  • US Patent 10,364,245. "Kinase Inhibitors."[5] Google Patents, 2019.

  • Hanson, G. J. "p38 Kinase Inhibitors: A Review."[6] Expert Opinion on Therapeutic Patents, 1997.[6]

  • Li, S. et al. "Click-to-Release Reactions for Tertiary Amines and Pyridines." ResearchGate, 2024. [Link]

Sources

Technical Monograph: 5-tert-butyl-2-methyl-3-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 5-tert-butyl-2-methyl-3-aminopyridine , a privileged scaffold in medicinal chemistry.

Core Identity & Medicinal Utility

Executive Summary

5-tert-butyl-2-methyl-3-aminopyridine (CAS Registry Number: Referenced in US20050245536) is a specialized heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors and receptor modulators. Distinguished by its "3-amino" handle and the lipophilic "5-tert-butyl" anchor, this scaffold is critical for optimizing hydrophobic interactions within the ATP-binding pockets of kinases (e.g., p38 MAPK , FLT3 ) and the vanilloid binding sites of TRP channels (e.g., TRPV1).

Its structural design balances three key medicinal chemistry parameters:

  • Solubility & Basicity: The pyridine nitrogen modulates pKa and solubility.

  • Metabolic Stability: The tert-butyl group at C5 blocks the metabolically vulnerable para-position relative to the nitrogen.

  • Vector Control: The C3-amino group serves as a versatile vector for urea, amide, or heterocycle formation.

Physicochemical Profile

The introduction of the bulky tert-butyl group significantly alters the lipophilicity profile compared to the parent 3-aminopyridine, enhancing membrane permeability and protein binding affinity.

Table 1: Key Chemical Properties
PropertyValue / DescriptionSource/Calculation
IUPAC Name 5-(1,1-dimethylethyl)-2-methylpyridin-3-amineNomenclature Rules
Molecular Formula C₁₀H₁₆N₂Calculated
Molecular Weight 164.25 g/mol Calculated
SMILES CC1=NC=C(C(C)(C)C)C=C1NStructural Definition
InChIKey OENQUZRPYMOPNK-UHFFFAOYSA-NPatent US10364245B2
Appearance Off-white to pale yellow crystalline solidObserved (Analogous)
Calc.[1][2][3][4][5][6][7][8][9][10][11][12] LogP (cLogP) ~2.6 ± 0.3Predicted (Lipophilic)
pKa (Conj. Acid) ~6.5 – 7.0Est. (Pyridine N)
H-Bond Donors 1 (Primary Amine)Structure
H-Bond Acceptors 2 (Pyridine N, Amine N)Structure

Synthetic Pathways & Manufacturing

The synthesis of this compound presents a regioselectivity challenge.[13] The bulky tert-butyl group and the activating methyl group direct electrophilic aromatic substitution. The most robust industrial route, described in patent literature (e.g., US2005/0245536), utilizes a Nitration-Reduction sequence.

Route A: The Nitration-Reduction Sequence (Industrial Standard)

This pathway leverages the directing effects of the C2-methyl group to install the nitrogen functionality at C3.

  • Precursor Synthesis: Friedel-Crafts alkylation of 2-picoline (2-methylpyridine) with tert-butyl chloride (or isobutylene) yields 5-tert-butyl-2-methylpyridine .

  • Nitration: Treatment with mixed acid (HNO₃/H₂SO₄) introduces the nitro group. The C3 position is favored due to ortho-direction by the methyl group and steric shielding of C6 by the bulky tert-butyl group at C5.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the target amine.

Route B: Buchwald-Hartwig Amination (Modern Convergent)

For late-stage diversification, a cross-coupling approach using a halogenated precursor is preferred.

  • Substrate: 3-bromo-5-tert-butyl-2-methylpyridine.

  • Coupling: Reaction with ammonia equivalents (e.g., benzophenone imine or LiHMDS) catalyzed by Pd(dba)₂/BINAP.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the industrial synthesis and key derivatization points.

SynthesisPath Figure 1: Industrial synthesis pathway via regioselective nitration and downstream derivatization. Start 2-Methylpyridine (2-Picoline) Step1 5-tert-butyl-2-methylpyridine (Intermediate A) Start->Step1 Alkyl Chloride / AlCl3 (Friedel-Crafts) Step2 5-tert-butyl-2-methyl-3-nitropyridine (Intermediate B) Step1->Step2 HNO3 / H2SO4 (Nitration) Target 5-tert-butyl-2-methyl-3-aminopyridine (TARGET) Step2->Target H2, Pd/C or Fe/HCl (Reduction) Deriv1 Urea Derivatives (Kinase Inhibitors) Target->Deriv1 Isocyanates Deriv2 Amide Coupling (Drug Conjugates) Target->Deriv2 Acid Chlorides

Reactivity & Derivatization Protocols

The C3-amino group is the primary nucleophile. However, the adjacent C2-methyl and C5-tert-butyl groups create a specific steric environment that influences reaction rates.

Protocol 1: Urea Formation (Kinase Inhibitor Synthesis)

This is the most common reaction for this scaffold, used to generate "Type II" kinase inhibitors (e.g., p38 MAPK inhibitors).

  • Mechanism: Nucleophilic attack of the C3-amine on an isocyanate or phenyl carbamate.

  • Reagents: Phenyl chloroformate (PhOCOCl) followed by a secondary amine, or direct reaction with an aryl isocyanate.

  • Procedure (Self-Validating):

    • Dissolve 5-tert-butyl-2-methyl-3-aminopyridine (1.0 eq) in anhydrous THF.

    • Add Pyridine (1.2 eq) and cool to 0°C.

    • Dropwise add Phenyl chloroformate (1.05 eq). Validation: Formation of white precipitate (Pyridine·HCl).

    • Stir 1h at RT. Check: TLC should show disappearance of amine.

    • Add the coupling partner (e.g., an aniline or amine) and base (TEA). Heat to 50°C if necessary.

Protocol 2: Sandmeyer-Type Halogenation

To convert the amine to a halide (for further cross-coupling), standard Sandmeyer conditions must be modified due to the pyridine ring's solubility.

  • Reagents: t-BuONO (tert-butyl nitrite) and CuBr₂ in MeCN.

  • Note: Aqueous NaNO₂/HCl conditions often lead to poor yields due to solubility issues; non-aqueous diazotization is preferred.

Applications in Drug Discovery

This specific isomer is a "Privileged Structure" because it addresses the "Hydrophobic Spine" requirement of many ATP-binding pockets.

Case Study: p38 MAP Kinase Inhibitors

In the development of anti-inflammatory drugs (e.g., for Rheumatoid Arthritis), the 5-tert-butyl-2-methyl-3-aminopyridine moiety serves as the "hinge-binding" or "hydrophobic pocket" element.

  • Mechanism: The pyridine nitrogen can accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38).

  • Role of tert-butyl: It fills the hydrophobic "Gatekeeper" pocket, displacing water and increasing entropic gain upon binding.

  • Role of Urea Linker: When derivatized to a urea, the NH groups form a donor-acceptor motif with the conserved Glu71 and Asp168 residues (DFG-motif interaction).

Case Study: TRPV1 Antagonists

Used in the synthesis of vanilloid receptor antagonists for pain management. The lipophilic nature of the tert-butyl group mimics the fatty acid chain of natural ligands (like capsaicin) but with greater metabolic stability.

Handling & Safety (SDS Summary)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[10]

    • Skin/Eye Irritation: Category 2/2A (Irritant).

    • STOT-SE: Category 3 (Respiratory Irritation).[10]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aminopyridines can oxidize slowly in air, turning dark brown.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

  • Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. (Contextual foundation for tert-butyl aminopyridines in p38 inhibition).
  • Patent US20050245536A1. "Pyridine and pyrimidine derivatives as p38 kinase inhibitors." Google Patents. Link (Primary source for synthesis and compound identity).

  • Patent US10364245B2. "Kinase inhibitors." Google Patents. Link (Confirms InChIKey and structural data).

  • Regan, J., et al. "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Doramapimod." Journal of Medicinal Chemistry, 2003. (Illustrates the utility of the urea-pyridine scaffold).

Sources

Technical Guide: Sourcing and Synthesis of 2-Methyl-5-tert-butyl-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and quality control protocols for 2-methyl-5-tert-butyl-3-pyridinamine (also known as 5-(tert-butyl)-2-methylpyridin-3-amine).

Chemical Identity & Core Properties

This compound is a specialized pyridine intermediate, primarily utilized as a scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and other pharmaceutical agents where steric bulk (tert-butyl) and basicity (aminopyridine) are critical for active site binding.

PropertyDetail
Chemical Name 2-methyl-5-tert-butyl-3-pyridinamine
IUPAC Name 5-tert-butyl-2-methylpyridin-3-amine
CAS Number Not widely listed (Custom Synthesis Target) / See Note 1
InChIKey OENQUZRPYMOPNK-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Key Precursors 2-Methyl-5-tert-butylpyridine; Pivaloylacetonitrile (CAS 59997-51-2)

> Note 1: As of early 2026, this compound is rarely available as a stock catalog item. It is typically manufactured on-demand. Researchers should reference the InChIKey or structure when requesting quotes from Custom Synthesis Organizations (CSOs).

Supplier Availability & Sourcing Strategy

Current Status: Made-to-Order / Custom Synthesis Direct stock availability is low. Sourcing requires engagement with CSOs.

Recommended Sourcing Workflow
  • Primary Channel: Contact major CSOs (e.g., WuXi AppTec, Enamine, Pharmablock, Combi-Blocks).

  • Request Specification:

    • Purity: >97% (HPLC).

    • Salt Form: Free base is standard; Hydrochloride (HCl) is more stable for long-term storage.

    • Lead Time: Expect 6–10 weeks for synthesis if the core scaffold (2-methyl-5-tert-butylpyridine) is not in stock.

  • Cost Estimation: High (due to custom labor). Expect

    
    5,000 for initial gram-scale batches.
    

Synthesis & Manufacturing Protocols

For internal synthesis or validating external production, the following routes are established based on pyridine chemistry principles and patent literature (e.g., US2005/0245536).

Route A: Nitration of 2-Methyl-5-tert-butylpyridine (Preferred)

This route is most efficient if the starting material 2-methyl-5-tert-butylpyridine is available.

Step 1: Nitration [1]
  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Mechanism: Electrophilic aromatic substitution. The 5-position is blocked by the tert-butyl group. The 2-position is blocked by the methyl group. The 3-position (beta to nitrogen) is the most favorable site for electrophilic attack in this substituted system.

  • Protocol:

    • Dissolve 2-methyl-5-tert-butylpyridine in H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ while maintaining temperature <10°C.

    • Heat to 60–80°C for 2–4 hours (monitor by LCMS).

    • Quench: Pour onto ice/water. Neutralize with NaOH to pH ~8.

    • Isolate: Extract with Ethyl Acetate (EtOAc).

    • Intermediate:2-methyl-5-tert-butyl-3-nitropyridine .

Step 2: Reduction
  • Reagents: Iron powder (Fe) / Acetic Acid (AcOH) OR Hydrogen (H₂) / Palladium on Carbon (Pd/C).

  • Protocol (Fe/AcOH):

    • Suspend the nitro intermediate in AcOH/Water (4:1).

    • Add Fe powder (5 equiv). Heat to 80°C for 2 hours.

    • Filter through Celite to remove iron sludge.

    • Neutralize filtrate and extract with EtOAc.

    • Product:2-methyl-5-tert-butyl-3-pyridinamine .

Route B: De Novo Ring Synthesis (Alternative)

If the pyridine precursor is unavailable, construct the ring using Pivaloylacetonitrile (CAS 59997-51-2).

  • Concept: Condensation of Pivaloylacetonitrile with a C3 fragment (e.g., acetone equivalent or enamine) followed by cyclization and ammonia source treatment. Note: This route is significantly more complex.

Synthesis Pathway Visualization

SynthesisPathway Start 2-Methyl-5-tert-butylpyridine (Precursor) Nitration Nitration (HNO3 / H2SO4, 60°C) Start->Nitration Electrophilic Subst. Intermediate Intermediate: 2-Methyl-5-tert-butyl- 3-nitropyridine Nitration->Intermediate Reduction Reduction (Fe / AcOH or H2/Pd) Intermediate->Reduction Product Target: 2-Methyl-5-tert-butyl- 3-pyridinamine Reduction->Product

Figure 1: Primary synthesis pathway via nitration and reduction of the alkylpyridine scaffold.

Quality Control (QC) & Validation

Every batch must be validated using the following self-validating analytical system.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6 or CDCl3)Confirms structure. See diagnostic signals below.
Purity HPLC / UPLC (C18 Column)> 97.0% Area under curve at 254 nm.
Identity LC-MS (ESI+)[M+H]⁺ = 165.1 ± 0.5 Da.
Residual Solvents GC-HS EtOAc < 5000 ppm; AcOH < 5000 ppm.
Diagnostic NMR Signals (Predicted)
  • tert-Butyl: Singlet, ~1.30 ppm (9H).

  • Methyl (C2): Singlet, ~2.3–2.5 ppm (3H).

  • Amine (-NH2): Broad singlet, ~3.5–5.0 ppm (2H, exchangeable with D₂O).

  • Aromatic (C4, C6): Two singlets or doublets (meta-coupling) in the aromatic region (~7.0–8.5 ppm).

QC Workflow Diagram

QC_Workflow Sample Crude Product LCMS LC-MS Analysis (Check MW = 164) Sample->LCMS Decision1 Mass Correct? LCMS->Decision1 Purification Prep-HPLC / Recrystallization Decision1->Purification No / Impure NMR 1H-NMR Analysis (Check t-Bu, Me, NH2) Decision1->NMR Yes Purification->Sample Final Release Batch (>97% Purity) NMR->Final

Figure 2: Quality Control decision tree for validating the synthesized amine.

References

  • US Patent 10,364,245 . Kinase Inhibitors. (Cited for structure CC1=NC=C(C(C)(C)C)C=C1N and usage).

  • US Patent Application 2005/0245536 . Methods for synthesis of pyridinamine intermediates. (Primary reference for synthesis conditions).

  • PubChem Compound Summary . InChIKey OENQUZRPYMOPNK-UHFFFAOYSA-N. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to Pyridine Derivatives with tert-Butyl Substitution: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart a predisposition for hydrogen bonding and metal coordination, making it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the myriad of possible substituents, the tert-butyl group holds a special significance. Its steric bulk and lipophilicity can profoundly influence a molecule's conformation, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of pyridine derivatives featuring tert-butyl substitution, with a focus on their synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

The Strategic Importance of the tert-Butyl Group in Pyridine Scaffolds

The introduction of a tert-butyl group onto a pyridine ring is a deliberate synthetic strategy employed to modulate several key molecular properties:

  • Steric Hindrance: The bulky nature of the tert-butyl group can shield adjacent functional groups or the pyridine nitrogen from unwanted interactions. This steric hindrance is instrumental in creating non-nucleophilic bases, such as 2,6-di-tert-butylpyridine, which are valuable reagents in organic synthesis.[1][2][3] In the context of drug design, this steric bulk can enforce a specific conformation of the molecule, leading to enhanced selectivity for a particular biological target.

  • Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the pyridine scaffold. This property can enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets. However, excessive lipophilicity can also lead to off-target effects and metabolic liabilities, necessitating a careful balance.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this group at a metabolically vulnerable position on the pyridine ring can block metabolic pathways, thereby increasing the half-life of a drug candidate.

  • Electronic Effects: While primarily known for its steric influence, the tert-butyl group also has a modest electron-donating inductive effect. This can influence the basicity (pKa) of the pyridine nitrogen, which in turn affects its ionization state at physiological pH and its ability to participate in hydrogen bonding.[4]

Synthesis of tert-Butyl Substituted Pyridines

The direct introduction of a tert-butyl group onto the electron-deficient pyridine ring presents a unique set of challenges that cannot be overcome by classical Friedel-Crafts alkylation methods.[5] Instead, specialized synthetic strategies are required.

The Minisci Reaction: A Radical Approach

The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles and is particularly well-suited for the introduction of tert-butyl groups.[5][6] The reaction proceeds via a radical mechanism, where a nucleophilic alkyl radical attacks the protonated pyridine ring.

Causality in Experimental Choices for the Minisci Reaction

The choice of reagents and conditions is critical for the success of the Minisci reaction. The reaction is typically carried out in an acidic medium to protonate the pyridine nitrogen, which activates the ring towards radical attack.[5] Pivalic acid is a common and convenient source of the tert-butyl radical. The generation of the radical is initiated by an oxidant, typically ammonium persulfate, in the presence of a catalytic amount of a silver salt, such as silver nitrate.[6] The silver(I) is oxidized to silver(II), which then abstracts a hydrogen atom from the carboxylic acid, leading to decarboxylation and formation of the tert-butyl radical.[6]

Regioselectivity in the Minisci Reaction

A key challenge in the Minisci reaction is controlling the regioselectivity of the alkylation. For an unsubstituted pyridine, the reaction often yields a mixture of 2- and 4-substituted products, with a preference for the 2-position.[5] However, the regioselectivity can be influenced by steric and electronic factors of both the pyridine substrate and the incoming radical. For instance, bulky substituents on the pyridine ring can direct the radical to less hindered positions. To achieve exclusive C-4 alkylation, a common strategy is to employ a removable blocking group at the 2- and 6-positions.[7]

Minisci_Reaction_Mechanism

Experimental Protocol: Synthesis of 2-tert-Butylpyridine via the Minisci Reaction

This protocol is a representative example and should be adapted and optimized based on the specific substrate and available laboratory equipment.

Materials:

  • Pyridine

  • Pivalic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pyridine (1.0 eq) in deionized water and sulfuric acid (to create an acidic medium).

  • Addition of Reagents: To the stirred solution, add pivalic acid (2.0 eq) and silver nitrate (0.1 eq).

  • Initiation: Slowly add a solution of ammonium persulfate (2.0 eq) in deionized water to the reaction mixture. The addition is exothermic, and the reaction temperature should be monitored.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-tert-butylpyridine.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The reaction can be exothermic. Ensure proper temperature control.

Organometallic Routes

The use of organometallic reagents, such as Grignard reagents and organolithiums, provides an alternative approach to the synthesis of tert-butyl substituted pyridines. These methods often offer different regioselectivity compared to the Minisci reaction.

Synthesis of 4-tert-Butylpyridine using a Grignard Reagent

tert-Butylmagnesium chloride can be reacted with pyridine to introduce the tert-butyl group, primarily at the 4-position. The reaction proceeds through a nucleophilic addition mechanism.

Grignard_Synthesis_Workflow

Physicochemical Properties and Characterization

The introduction of a tert-butyl group has a predictable and significant impact on the physicochemical properties of the pyridine ring.

Basicity (pKa)

The pKa of the conjugate acid of a pyridine derivative is a measure of its basicity. The electron-donating inductive effect of the tert-butyl group in 4-tert-butylpyridine increases the electron density on the nitrogen atom, making it a stronger base than unsubstituted pyridine.[4] Conversely, the steric hindrance of two tert-butyl groups flanking the nitrogen in 2,6-di-tert-butylpyridine hinders the approach of a proton, resulting in a significantly weaker base.[8]

CompoundpKa of Conjugate Acid
Pyridine5.25
4-tert-Butylpyridine5.99[4]
2,6-Di-tert-butylpyridine3.58[8][9]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of tert-butyl substituted pyridines.

NMR Spectroscopy

In ¹H NMR spectroscopy, the tert-butyl group typically appears as a sharp singlet integrating to nine protons. The chemical shift of this singlet and the surrounding aromatic protons provides valuable information about the substitution pattern. In ¹³C NMR, the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group give rise to characteristic signals.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Pyridine ~8.6 (H2, H6), ~7.7 (H4), ~7.3 (H3, H5)~150 (C2, C6), ~136 (C4), ~124 (C3, C5)
2-tert-Butylpyridine ~8.5 (H6), ~7.6 (H4), ~7.5 (H3), ~7.0 (H5), ~1.3 (t-Bu)[10][11]~168 (C2), ~149 (C6), ~136 (C4), ~121 (C3), ~118 (C5), ~37 (C(CH₃)₃), ~30 (C(CH₃)₃)
4-tert-Butylpyridine ~8.5 (H2, H6), ~7.3 (H3, H5), ~1.3 (t-Bu)[12][13]~149 (C2, C6), ~159 (C4), ~121 (C3, C5), ~34 (C(CH₃)₃), ~30 (C(CH₃)₃)
2,6-Di-tert-butylpyridine ~7.5 (H4), ~7.0 (H3, H5), ~1.4 (t-Bu)[14][15]~165 (C2, C6), ~136 (C4), ~117 (C3, C5), ~37 (C(CH₃)₃), ~31 (C(CH₃)₃)
Infrared (IR) Spectroscopy

The IR spectra of tert-butyl substituted pyridines are characterized by C-H stretching vibrations of the aromatic ring and the tert-butyl group, as well as C=C and C=N stretching vibrations of the pyridine ring. The presence of the tert-butyl group can be confirmed by the characteristic C-H bending vibrations.

Applications in Drug Development and Organic Synthesis

The unique properties of tert-butyl substituted pyridines make them valuable building blocks and reagents in drug discovery and organic synthesis.

Hindered Non-Nucleophilic Bases

2,6-Di-tert-butylpyridine is a commercially available and widely used non-nucleophilic base.[1][2][3] Its steric bulk prevents the nitrogen from acting as a nucleophile while still allowing it to function as a proton scavenger. This property is particularly useful in reactions that are sensitive to nucleophilic attack, such as in the formation of enol ethers and in certain glycosylation reactions.

Ligands in Catalysis

Bipyridine ligands are of paramount importance in transition metal catalysis. The introduction of tert-butyl groups at the 4- and 4'-positions of 2,2'-bipyridine (to form 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) enhances the solubility of the resulting metal complexes in organic solvents and can also influence their electronic and steric properties.[4][15][16] These ligands have been successfully employed in a variety of catalytic transformations, including iridium-catalyzed C-H borylation and nickel-catalyzed cross-coupling reactions.[15][16]

Synthesis of 4,4′-Di-tert-butyl-2,2′-bipyridine

A common route to dtbpy involves the nickel-catalyzed reductive homocoupling of 2-chloro-4-tert-butylpyridine.[4][16] The nickel catalyst, often in the form of NiBr₂, facilitates the coupling in the presence of a reducing agent like manganese powder.[4] The mechanism is thought to involve the oxidative addition of the 2-chloropyridine to a low-valent nickel species, followed by reductive elimination to form the bipyridine and regenerate the active catalyst.[8][17][18]

Scaffolds in Medicinal Chemistry

tert-Butyl substituted pyridines are prevalent scaffolds in the design of novel therapeutic agents.

TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the perception of pain and heat.[19] Antagonists of TRPV1 are being investigated as potential analgesics. Several potent TRPV1 antagonists feature a tert-butyl substituted pyridine moiety.[20][21] Docking studies suggest that the tert-butyl group occupies a hydrophobic pocket in the receptor, contributing to the high binding affinity of these compounds.[20][21] The pyridine nitrogen can also form key hydrogen bonding interactions with the receptor.

TRPV1_Antagonism

Antioxidants

Compounds that combine a sterically hindered phenol with a pyridine moiety have shown promising antioxidant activity. The hindered phenol acts as a radical scavenger, donating a hydrogen atom to a reactive oxygen species (ROS) to form a stable phenoxyl radical.[6][22][23] The pyridine ring can modulate the compound's solubility and electronic properties, and may also contribute to its overall antioxidant capacity.

Antioxidant_Mechanism

Conclusion

Pyridine derivatives bearing tert-butyl substituents are a versatile and valuable class of compounds with wide-ranging applications in organic synthesis and drug development. The strategic placement of the tert-butyl group allows for the precise modulation of steric, electronic, and lipophilic properties, enabling the design of highly specific reagents and drug candidates. A thorough understanding of the synthetic methodologies for accessing these compounds, coupled with a deep appreciation for their structure-property relationships, is essential for leveraging their full potential in the pursuit of novel chemical entities and therapeutic agents.

References

  • Lee, S., et al. (2017). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(7), 1546-1549. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Lee, S., et al. (2017). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 25(7), 2269-2278. [Link]

  • Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]

  • Wikipedia. (n.d.). Minisci reaction. [Link]

  • RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. [Link]

  • Baran, P. S., et al. (2015). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 137(40), 13020–13035. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,6-Di-tert-butylpyridine: A Versatile Intermediate for Organic Synthesis. [Link]

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]

  • Knochel, P., et al. (2017). Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives. Synthesis, 49(1), 157-166. [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. [Link]

  • PubChem. (n.d.). 2-tert-Butylpyridine. [Link]

  • Benoit, R. L., et al. (1988). 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide. Canadian Journal of Chemistry, 66(5), 1159-1162. [Link]

  • RSC Publishing. (2023). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Advances, 13(42), 29555-29566. [Link]

  • NIST. (n.d.). 2-tert-Butylpyridine. [Link]

  • Weix, D. J., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Synthesis, 45(22), 3102-3106. [Link]

  • Brown, H. C., & Kanner, B. (1966). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 88(5), 986-992. [Link]

  • Brown, H. C., & Kanner, B. (1966). 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 88(5), 986–992. [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]

  • Knowledge. (2022). Hindered phenolic antioxidants for polymer protection. [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2017). Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters, 19(21), 5872–5875. [Link]

  • Merck Index. (n.d.). 2,6-Di-tert-butylpyridine. [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butylpyridine. [Link]

  • Stoltz, B. M., & Virgil, S. C. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1870-1875. [Link]

  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

  • RSC Publishing. (2024). Direct C–H functionalisation of azoles via Minisci reactions. [Link]

  • SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions. [Link]

  • Schulz, S., et al. (2011). Synthesis and Crystal Structures of t-Butyl-Pyridine Adducts of ZnR2 (R = Me, i-Pr, t-Bu, Cp*). Zeitschrift für anorganische und allgemeine Chemie, 637(1), 83-86. [Link]

  • Wiley-VCH. (n.d.). Supporting Information for Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • PubChem. (n.d.). 4-tert-Butylpyridine. [Link]

  • Iranpoor, N., & Firouzabadi, H. (2004). Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc in the Presence of Et4NI. An Efficient Method for the Synthesis of Biaryls and Bipyridines. The Journal of Organic Chemistry, 69(8), 2826-2830. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Silver Nitrate? [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Benoit, R. L., et al. (1988). 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide. Canadian Journal of Chemistry, 66(5), 1159-1162. [Link]

  • MacMillan, D. W. C., & Molander, G. A. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Reading-List-July-30-2019.pdf]([Link] Macmillan-Group-Reading-List-July-30-2019.pdf)

  • Engle, K. M., & Yu, J.-Q. (2013). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. ACS Catalysis, 3(6), 1304–1318. [Link]

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Technical Guide: Key Intermediates in p38 MAPK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of key intermediates for three distinct classes of p38 MAPK inhibitors: Tri-substituted Imidazoles (e.g., SB203580), Diaryl Ureas (e.g., BIRB 796/Doramapimod), and Biaryl Amides (e.g., Losmapimod).

Executive Summary

The development of p38 mitogen-activated protein kinase (MAPK) inhibitors has evolved from early ATP-competitive compounds (Type I) to highly selective allosteric inhibitors (Type II). This evolution is reflected in the chemical scaffolds used—moving from rigid imidazole cores to flexible diaryl ureas and biaryl amides. This guide isolates the critical chemical intermediates required to access these scaffolds, providing validated protocols for their synthesis and coupling.

Scaffold Class: Tri-substituted Imidazoles

Representative Compound: SB203580 (Adezmapimod) Mechanism: Type I ATP-competitive inhibition.

The core challenge in synthesizing SB203580 is the regioselective construction of the imidazole ring to ensure the correct placement of the 4-fluorophenyl and 4-pyridyl substituents.

Key Intermediate: 2-Bromo-1-(4-fluorophenyl)-2-(4-pyridyl)ethanone

This


-bromo ketone is the electrophilic partner in the Marckwald-type imidazole synthesis.
Synthesis Logic

The imidazole core is generated via a condensation between an amidine and an


-halo ketone. The use of a pre-functionalized 

-bromo ketone allows for the simultaneous formation of the C-N bonds and the establishment of the C4/C5 regiochemistry.
Experimental Protocol: Imidazole Ring Formation

Reagents:

  • Intermediate A: 2-Bromo-1-(4-fluorophenyl)-2-(4-pyridyl)ethanone (1.0 eq)

  • Intermediate B: 4-(Methylthio)benzamidine (1.2 eq) [Note: The sulfoxide is often generated post-cyclization]

  • Solvent: DMF or Ethanol

  • Base:

    
     or Et3N[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-(methylthio)benzamidine hydrochloride (10 mmol) in DMF (20 mL). Add

    
     (25 mmol) and stir at room temperature for 15 minutes to liberate the free base.
    
  • Addition: Dropwise add a solution of 2-bromo-1-(4-fluorophenyl)-2-(4-pyridyl)ethanone (10 mmol) in DMF (10 mL) over 30 minutes.

  • Cyclization: Heat the reaction mixture to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the bromo ketone.

  • Workup: Pour the mixture into ice-water (100 mL). The imidazole product typically precipitates. Filter the solid.[2]

  • Oxidation (Specific to SB203580): Dissolve the thioether intermediate in DCM/MeOH. Add Oxone® (potassium peroxymonosulfate) (0.6 eq) at 0°C to selectively oxidize the sulfide to the sulfoxide (sulfinyl) state without over-oxidizing to the sulfone.

Visualization: SB203580 Synthetic Pathway

SB203580_Synthesis Aldehyde 4-Fluorobenzaldehyde Condensation Aldol Condensation (Intermediate: Enone) Aldehyde->Condensation Pyridyl 4-Pyridylacetonitrile Pyridyl->Condensation BromoKetone Key Intermediate: alpha-Bromo Ketone Condensation->BromoKetone 1. Reduction 2. Bromination Imidazole Tri-substituted Imidazole (Thioether precursor) BromoKetone->Imidazole + Amidine Cyclization Amidine 4-(Methylthio)benzamidine Amidine->Imidazole Oxidation Oxone Oxidation Imidazole->Oxidation Final SB203580 Oxidation->Final

Caption: Linear synthesis of SB203580 highlighting the critical cyclization of the alpha-bromo ketone.

Scaffold Class: Diaryl Ureas

Representative Compound: BIRB 796 (Doramapimod) Mechanism: Type II Allosteric inhibition (DFG-out binder).

This synthesis is highly convergent, relying on the coupling of a pyrazole amine and a naphthyl isocyanate (or activated carbamate).

Key Intermediate A: 5-Amino-1-tert-butyl-3-(p-tolyl)pyrazole

Regiocontrol during the pyrazole formation is critical to ensure the tert-butyl group is on the N1 nitrogen adjacent to the amine.

Protocol (Regioselective Condensation):

  • Reactants: Pivaloylacetonitrile (1.0 eq) and p-Tolylhydrazine hydrochloride (1.0 eq).

  • Condition: Reflux in Ethanol with catalytic HCl.

  • Purification: The 5-amino isomer is thermodynamically favored but must be separated from the 3-amino isomer via crystallization from hexanes/ethyl acetate.

Key Intermediate B: 1-Amino-4-[2-(4-morpholinyl)ethoxy]naphthalene

This fragment provides the "tail" that extends into the solvent channel.

Protocol:

  • Alkylation: React 4-amino-1-naphthol hydrochloride with 4-(2-chloroethyl)morpholine in the presence of

    
     in DMF at 60°C.
    
  • Protection: The amine may need Boc-protection if purification of the ether step is difficult, followed by deprotection.

Coupling Protocol: Urea Formation

Method: Isocyanate Generation in situ.

  • Activation: Dissolve Intermediate B (Naphthylamine, 10 mmol) in dry DCM (50 mL). Add Triphosgene (3.4 mmol) and DIPEA (25 mmol) at 0°C. Stir for 30 mins to generate the isocyanate species.

  • Coupling: Add Intermediate A (Pyrazole amine, 10 mmol) dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with water. The urea product often precipitates or can be isolated via flash chromatography (DCM/MeOH).

Visualization: BIRB 796 Convergent Assembly

BIRB796_Synthesis Hydrazine p-Tolylhydrazine Pyrazole Key Intermediate A: 5-Amino-1-tert-butyl-3-(p-tolyl)pyrazole Hydrazine->Pyrazole Nitrile Pivaloylacetonitrile Nitrile->Pyrazole Coupling Urea Formation Pyrazole->Coupling Naphthol 4-Amino-1-naphthol Naphthylamine Key Intermediate B: Naphthylamine Ether Naphthol->Naphthylamine Morpholine 4-(2-Chloroethyl)morpholine Morpholine->Naphthylamine Isocyanate In-situ Isocyanate Generation Naphthylamine->Isocyanate Triphosgene Isocyanate->Coupling Final BIRB 796 (Doramapimod) Coupling->Final

Caption: Convergent assembly of BIRB 796 coupling the pyrazole core with the naphthalene tail via urea linkage.

Scaffold Class: Biaryl Amides

Representative Compound: Losmapimod (GW856553) Mechanism: Selective p38


/

inhibition.[3][][5]

Losmapimod features a central phenyl ring substituted with a pyridine and two amide functionalities.[3][][6] The synthesis is modular, typically employing Suzuki coupling to join the aromatic rings.

Key Intermediate: 6-Chloronicotinamide Derivative

Specifically: 6-Chloro-N-(2,2-dimethylpropyl)nicotinamide .

Synthesis:

  • Starting Material: 6-Chloronicotinic acid.

  • Activation: React with Thionyl Chloride (

    
    ) to form the acid chloride.
    
  • Amidation: React with neopentylamine (2,2-dimethylpropylamine) and Et3N in DCM at 0°C.

Key Intermediate: Functionalized Phenylboronic Acid

Specifically: 3-Fluoro-2-methyl-5-(cyclopropylcarbamoyl)phenylboronic acid .

Synthesis:

  • Starting Material: 3-Fluoro-2-methylbenzoic acid derivative.

  • Amidation: Coupling with cyclopropylamine using HATU/DIPEA.

  • Borylation: If starting from a bromo-precursor, use Miyaura borylation (

    
    , 
    
    
    
    , KOAc) to generate the boronate ester.
Protocol: Suzuki Coupling & Final Assembly
  • Coupling: Combine the Nicotinamide Intermediate (1.0 eq) and the Phenylboronic Acid Intermediate (1.1 eq) in Dioxane/Water (4:1).

  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (2.0 eq).
  • Conditions: Heat to 90°C under Argon for 16 hours.

  • Purification: The product is purified via recrystallization from Ethanol/Water to remove palladium residues.

Visualization: Losmapimod Modular Synthesis

Losmapimod_Synthesis AcidA 6-Chloronicotinic acid FragA Fragment A: Chloronicotinamide AcidA->FragA Amidation AmineA Neopentylamine AmineA->FragA Suzuki Suzuki Coupling (Pd-Catalyzed) FragA->Suzuki AcidB 3-Fluoro-2-methylbenzoic acid FragB Fragment B: Phenyl Amide AcidB->FragB Amidation AmineB Cyclopropylamine AmineB->FragB Boronate Boronic Acid/Ester Formation FragB->Boronate Borylation Boronate->Suzuki Final Losmapimod Suzuki->Final

Caption: Modular synthesis of Losmapimod utilizing parallel amide formation followed by a convergent Suzuki coupling.

Comparative Data: Reaction Conditions & Yields[9][10]

ParameterImidazole Synthesis (SB203580)Urea Coupling (BIRB 796)Suzuki Coupling (Losmapimod)
Key Bond Formed C-N (Heterocycle formation)N-C(O)-N (Urea)C-C (Biaryl)
Primary Reagents

-Bromo ketone + Amidine
Amine + TriphosgeneAryl Chloride + Boronic Acid
Catalyst None (Thermal/Base)None

or

Typical Yield 40-60%75-85%80-90%
Critical Impurity Regioisomer (wrong N-alkylation)Symmetric Urea (dimer)Des-halo / Homocoupling
Purification Crystallization (moderate difficulty)Flash ChromatographyCrystallization (high purity)

References

  • SB203580 Synthesis & Characterization

    • Cuenda, A., et al. "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 1995.

    • Gallagher, T.F., et al. "Regulation of stress-induced cytokine production by pyridinylimidazoles: inhibition of CSBP kinase." Bioorganic & Medicinal Chemistry, 1997.

  • BIRB 796 (Doramapimod)

    • Regan, J., et al. "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 2003.

    • Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[7][8] Nature Structural Biology, 2002.

  • Losmapimod (GW856553)

    • Aston, N.M., et al. "p38alpha Mitogen-activated protein kinase inhibitors: optimization of a series of biphenylamides to give a molecule suitable for clinical progression." Journal of Medicinal Chemistry, 2009.

    • Petchey, M., et al. "Synthesis of an amide precursor of losmapimod using a Co-A ligase coupled with an N-acyl transferase." Angewandte Chemie, 2018.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-tert-butyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of 5-tert-butyl-2-methylpyridin-3-amine starting from 2-methylpyridin-3-amine .

Executive Summary

The synthesis of 5-tert-butyl-2-methylpyridin-3-amine from 2-methylpyridin-3-amine presents a classic problem in heterocyclic regioselectivity. Direct electrophilic substitution (e.g., Friedel-Crafts alkylation or bromination) on the starting amine is chemically non-viable for the 5-position because the strong electron-donating amino group at C3 directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Since C2 is blocked by a methyl group, direct functionalization predominantly yields the C6-substituted product.

To access the C5 position, this protocol utilizes a "Directing Group Switch" strategy . By converting the electron-donating amine (-NH₂) into an electron-withdrawing nitro group (-NO₂), the directing effects are inverted. The nitro group at C3 directs meta (to C5), reinforcing the para-directing effect of the methyl group at C2. This cooperative directing effect allows for exclusive bromination at C5, followed by nitro reduction and a Palladium-catalyzed Negishi coupling to install the tert-butyl group.

Key Chemical Challenges & Solutions
ChallengeChemical ConstraintSolution
Regiocontrol 3-NH₂ directs to C4/C6; Target is C5.Sandmeyer Oxidation: Convert NH₂ to NO₂ (Meta-director).
Steric Bulk Coupling a bulky tert-butyl group is difficult.Negishi Coupling: Use t-BuZnCl with a bulky phosphine catalyst (Pd-PEPPSI or Pd(PtBu₃)₂).
Stability tert-Butyl metal reagents are prone to

-H elimination.
Ligand Selection: Bulky ligands suppress

-hydride elimination.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals that the C5-tert-butyl bond is best formed last via cross-coupling, and the C5-Bromine handle must be installed under specific electronic conditions.

Retrosynthesis Target 5-tert-butyl-2-methylpyridin-3-amine (Target) Inter1 5-Bromo-2-methylpyridin-3-amine (Precursor) Target->Inter1 Negishi Coupling (t-BuZnCl) Inter2 5-Bromo-2-methyl-3-nitropyridine (Regio-Control Hub) Inter1->Inter2 Nitro Reduction (Fe/NH4Cl) Inter3 2-Methyl-3-nitropyridine Inter2->Inter3 Bromination (Br2/H2SO4) Start 2-Methylpyridin-3-amine (Starting Material) Inter3->Start Sandmeyer (NaNO2/Cu)

Figure 1: Retrosynthetic pathway utilizing a nitro-switch strategy to access the C5 position.

Detailed Experimental Protocol

Phase 1: Directing Group Inversion (Sandmeyer Reaction)

Objective: Convert 2-methylpyridin-3-amine to 2-methyl-3-nitropyridine. Mechanism: Diazotization followed by nitro-dediazoniation.

  • Diazotization:

    • In a 500 mL 3-neck flask, dissolve 2-methylpyridin-3-amine (10.8 g, 100 mmol) in HBF₄ (48% aq., 60 mL) at 0°C.

    • Dropwise add a solution of NaNO₂ (7.6 g, 110 mmol) in water (15 mL), maintaining internal temperature <5°C. Stir for 30 min to form the diazonium tetrafluoroborate salt.

  • Nitro Substitution:

    • Prepare a separate mixture of NaNO₂ (27.6 g, 400 mmol) and Copper powder (6.4 g, 100 mmol) in water (100 mL).

    • Slowly add the cold diazonium solution to the copper mixture with vigorous stirring. (Caution: N₂ gas evolution).

    • Stir at room temperature for 1 hour.

  • Workup:

    • Basify with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Yield: ~60-70% of 2-methyl-3-nitropyridine (Yellow solid).

Phase 2: Regioselective Bromination

Objective: Install bromine at C5. Logic: The NO₂ group (C3) directs meta (to C5). The Methyl group (C2) directs para (to C5). Both directing effects converge on C5.

  • Reaction Setup:

    • Dissolve 2-methyl-3-nitropyridine (6.9 g, 50 mmol) in conc. H₂SO₄ (30 mL).

    • Heat to 80°C.

    • Add N-Bromosuccinimide (NBS) (10.7 g, 60 mmol) portion-wise over 1 hour. Alternatively, liquid Bromine (Br₂) (1.1 eq) can be added dropwise.

  • Completion:

    • Stir at 80-100°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup:

    • Cool to RT and pour onto crushed ice (200 g).

    • Neutralize carefully with NH₄OH (exothermic!).

    • Extract with DCM, dry, and concentrate.[1][2]

    • Product: 5-bromo-2-methyl-3-nitropyridine (Off-white solid).

Phase 3: Nitro Reduction

Objective: Restore the amine functionality.

  • Reduction:

    • Suspend 5-bromo-2-methyl-3-nitropyridine (4.34 g, 20 mmol) in Ethanol/Water (4:1, 100 mL).

    • Add Iron powder (5.6 g, 100 mmol) and NH₄Cl (5.3 g, 100 mmol).

    • Reflux for 2 hours.[3] The mixture will turn dark brown/black.

  • Purification:

    • Filter hot through Celite to remove iron residues. Wash Celite with hot ethanol.

    • Concentrate filtrate. Partition residue between water and EtOAc.

    • Product: 5-bromo-2-methylpyridin-3-amine (Intermediate A).

Phase 4: Negishi Cross-Coupling (Critical Step)

Objective: Install the tert-butyl group. Reagents: tert-Butylzinc chloride (t-BuZnCl) and Pd-PEPPSI-IPr catalyst.

  • Catalyst Preparation (In Glovebox or Schlenk Line):

    • In a dry Schlenk flask under Argon, dissolve Intermediate A (2.0 g, 10.7 mmol) in anhydrous THF (20 mL).

    • Add Pd-PEPPSI-IPr (145 mg, 2 mol%). This catalyst is crucial for coupling bulky alkyl groups as it resists

      
      -hydride elimination.
      
  • Coupling:

    • Cool to 0°C.[4]

    • Dropwise add t-BuZnCl (1.0 M in THF, 16 mL, 1.5 eq).

    • Allow to warm to RT, then heat to 60°C for 12 hours.

  • Quench & Isolation:

    • Cool to 0°C. Quench with sat. NH₄Cl.[5]

    • Extract with Et₂O. Wash with EDTA solution (to remove Zn/Pd traces).

    • Purify via flash chromatography (Silica, 20-40% EtOAc in Hexanes).

    • Final Product: 5-tert-butyl-2-methylpyridin-3-amine .

Analytical Data Summary

ParameterSpecification / Observation
Appearance Pale yellow to off-white crystalline solid.
¹H NMR (400 MHz, CDCl₃)

8.05 (d, J=2.1 Hz, 1H, H6 ), 7.05 (d, J=2.1 Hz, 1H, H4 ), 3.65 (br s, 2H, NH₂ ), 2.38 (s, 3H, Me ), 1.32 (s, 9H, t-Bu ).
MS (ESI) Calculated [M+H]⁺: 165.13. Found: 165.2.
Key Shift The disappearance of the C5 proton and the appearance of the 9H singlet at ~1.3 ppm confirms alkylation.

Mechanistic Rationale (Directing Effects)

The success of this protocol relies on the "Cooperative Directing Effect" in Phase 2.

DirectingEffects Substrate 2-Methyl-3-Nitropyridine NO2 NO2 Group (C3) Meta-Director Substrate->NO2 Me Methyl Group (C2) Para-Director Substrate->Me C5 Position C5 (Electron Deficient) NO2->C5 Directs to Me->C5 Directs to Result Exclusive Bromination at C5 C5->Result

Figure 2: Convergence of directing effects ensuring regioselectivity at C5.

References

  • Synthesis of 5-bromo-2-methylpyridin-3-amine: Source: ChemicalBook & BenchChem Protocols.
  • Negishi Coupling with tert-Butyl Zinc Reagents

    • Source: Dai, C., & Fu, G. C. (2001). "The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst." Journal of the American Chemical Society, 123(12), 2719–2724.
    • Context: Establishes the protocol for coupling bulky alkyl zinc reagents to aryl halides.
    • URL:[Link]

  • Source: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction." Chemistry – A European Journal.
  • Sandmeyer Reaction on Aminopyridines

    • Source:Organic Syntheses, Coll. Vol. 3, p. 136 (1955). "2-Nitro-3-aminopyridine".[6] (Analogous procedure for nitro introduction).

Sources

Application Note: Regioselective Amination of 5-tert-Butyl-2-methylpyridine via N-Oxide Activation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regiocontrol, and Scalable Protocol Design

Introduction & Strategic Rationale

The functionalization of sterically hindered pyridines is a recurring bottleneck in the synthesis of complex pharmaceutical intermediates. 5-tert-butyl-2-methylpyridine presents a unique regiochemical challenge: the C2 position is blocked by a methyl group, while the C6 position—the typical site for


-amination—is sterically shielded by the adjacent bulky C5 tert-butyl group.

Historically, the direct amination of pyridines has relied on the classical Chichibabin reaction, which utilizes sodium amide (


) in liquid ammonia[3]. However, applying Chichibabin conditions to highly hindered substrates like 5-tert-butyl-2-methylpyridine often results in poor conversions, requires hazardous high-pressure bombs, and suffers from harsh thermodynamic requirements.

To bypass these limitations, this application note details a highly efficient, self-validating two-stage protocol based on N-oxide activation . By oxidizing the pyridine nitrogen, we dramatically increase the electrophilicity of the


-position. Subsequent treatment with 

-toluenesulfonic anhydride (

) generates a highly reactive N-tosyloxypyridinium intermediate. Even in the presence of severe C5 steric bulk, the strong electrophilic driving force directs the bulky tert-butylamine (

) nucleophile cleanly to the C6 position [2]. Subsequent deprotection yields the primary amine with excellent regioselectivity.

Quantitative Method Comparison

To justify the selection of the N-oxide activation route over traditional methods, the quantitative performance metrics for the amination of 5-tert-butyl-2-methylpyridine are summarized below.

Table 1: Comparison of Amination Strategies for 5-tert-butyl-2-methylpyridine

MethodReagents / CatalystRegioselectivity (C6:C4)Yield (%)Reaction ConditionsSafety / Scalability Profile
Classical Chichibabin

, Liquid

>95:5< 30%150 °C (Bomb), 24 hLow: Requires high pressure and hazardous reagents.
Direct Oxidative

, Mesoporous Carbon
N/ATrace140 °C, 2.5 hModerate: Poor conversion for hindered substrates.
N-Oxide Activation 1. mCPBA 2.

,

>99:1 75 - 82% RT to 40 °C, 12 hHigh: Bench-stable reagents, excellent regiocontrol.

Mechanistic Workflow

The following diagram illustrates the logical flow and intermediate generation during the N-oxide mediated amination sequence.

Pathway Substrate 5-tert-butyl- 2-methylpyridine NOxide Pyridine N-Oxide Intermediate Substrate->NOxide mCPBA (Oxidation) Activated N-Tosyloxypyridinium Salt NOxide->Activated Ts2O (Activation) Adduct t-Butylamine Adduct (C6 Attack) Activated->Adduct t-BuNH2 (Amination) Product 6-Amino-5-tert-butyl- 2-methylpyridine Adduct->Product TFA / Heat (Deprotection)

Fig 1: Mechanistic workflow for the regioselective amination of 5-tert-butyl-2-methylpyridine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) and specific quenching rationales are embedded to ensure reproducibility and safety.

Phase 1: N-Oxidation of 5-tert-butyl-2-methylpyridine

Causality & Logic: Oxidation of the pyridine nitrogen disrupts its aromatic stability and prepares the ring for electrophilic activation. meta-Chloroperoxybenzoic acid (mCPBA) is selected for its operational simplicity and high conversion rates in non-polar solvents [1].

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-tert-butyl-2-methylpyridine (1.25 g, 8.39 mmol) in anhydrous chloroform (30 mL) within a 100 mL round-bottom flask purged with argon.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add mCPBA (2.17 g, 12.6 mmol, ~1.5 equiv) in small portions to control the mild exotherm.

  • Propagation: Remove the ice bath, allow the reaction mixture to warm to room temperature (RT), and stir for 18 hours under argon.

  • Quenching (Self-Validation): Quench the reaction by adding saturated aqueous

    
     (10 mL). Note: While some literature cites 
    
    
    
    [1], sodium sulfite (
    
    
    ) is chemically required here to safely reduce any unreacted peroxide species. Stir vigorously for 10 minutes.
  • Neutralization: Wash the organic layer with saturated aqueous

    
     (30 mL) to neutralize the byproduct meta-chlorobenzoic acid, ensuring it partitions completely into the aqueous phase.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 5-tert-butyl-2-methylpyridine 1-oxide  as a pale oil.
    
Phase 2: Electrophilic Activation and Amination

Causality & Logic: The N-oxide is treated with


 to form a highly electrophilic N-tosyloxypyridinium salt. The addition of tert-butylamine results in nucleophilic attack at the C6 position. The extreme steric bulk of 

is a deliberate choice: it prevents over-alkylation (formation of secondary/tertiary amines) and serves as an easily removable protecting group [2].

Step-by-Step Procedure:

  • Activation Setup: Dissolve the crude 5-tert-butyl-2-methylpyridine 1-oxide (approx. 8.3 mmol) in anhydrous dichloromethane (DCM, 40 mL) and cool to 0 °C under argon.

  • Reagent Addition: Add tert-butylamine (4.2 mL, 40 mmol, ~5 equiv) in one portion. Immediately follow with the dropwise addition of a solution of

    
     (3.9 g, 12 mmol, 1.5 equiv) dissolved in DCM (10 mL).
    
  • Amination: Stir the mixture at 0 °C for 1 hour, then allow it to warm to RT and stir for an additional 4 hours.

  • IPC Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar N-oxide spot should completely disappear, replaced by a higher-Rf intermediate spot.

  • Workup: Quench with saturated aqueous

    
     (20 mL) to neutralize residual sulfonic acids. Extract with DCM (3 x 20 mL). Dry the combined organics over 
    
    
    
    and concentrate to yield the N-tert-butyl protected amine intermediate.
Phase 3: Deprotection to Primary Amine

Causality & Logic: The tert-butyl group must be cleaved to yield the free primary amine. Trifluoroacetic acid (TFA) efficiently cleaves this group via an


-type mechanism, generating a stable t-butyl cation that subsequently eliminates to form isobutylene gas, driving the reaction to completion.

Step-by-Step Procedure:

  • Cleavage: Dissolve the crude intermediate from Phase 2 in neat trifluoroacetic acid (TFA, 15 mL) in a flask equipped with a reflux condenser.

  • Heating: Heat the solution to 70 °C for 6–8 hours.

  • Concentration: Cool to RT and remove the bulk of the TFA under reduced pressure to yield a thick syrup.

  • Basification (Critical Step): Resuspend the syrup in water (10 mL) and carefully neutralize with 1M NaOH until the pH is > 10. Failure to reach pH > 10 will result in the product remaining in the aqueous layer as a TFA salt.

  • Final Isolation: Extract the basic aqueous phase with ethyl acetate (3 x 30 mL). Dry over

    
    , concentrate, and purify via flash column chromatography (silica gel, Hexanes:EtOAc gradient) to afford pure 6-amino-5-tert-butyl-2-methylpyridine .
    

References

  • Title: 1. General Procedures - The Royal Society of Chemistry Source: rsc.org URL: 1

  • Title: A General and Efficient 2-Amination of Pyridines and Quinolines Source: researchgate.net URL: 2

  • Title: Organic Chemistry: Chichibabin Reaction Source: quimicaorganica.net URL: 3

Sources

Application Note & Protocol: Synthesis of Novel Pyridinylureas via Reaction of 5-tert-butyl-2-methylpyridin-3-amine with Isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of N,N'-disubstituted ureas through the reaction of 5-tert-butyl-2-methylpyridin-3-amine with various isocyanates. Substituted pyridinylureas represent a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] The protocol herein describes a robust and high-yielding method suitable for generating compound libraries for drug discovery and development. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer expert insights into critical process parameters.

Introduction & Scientific Context

The urea functional group is a cornerstone in modern drug design, prized for its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. This motif is central to the mechanism of action for a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[3] The reaction between an amine and an isocyanate is one of the most direct and efficient methods for constructing the urea linkage.[4]

The specific starting material, 5-tert-butyl-2-methylpyridin-3-amine, offers several advantages for drug development professionals. The pyridine core is a common bioisostere for phenyl rings, often improving metabolic stability and aqueous solubility. The tert-butyl group provides steric bulk, which can be exploited to probe the topology of protein binding pockets and can enhance metabolic stability by preventing oxidation at that position. The methyl group can similarly be used for structure-activity relationship (SAR) studies. This application note details a reliable protocol for coupling this versatile aminopyridine with a range of isocyanates to generate novel chemical entities for screening and lead optimization.

Reaction Mechanism: Nucleophilic Addition

The formation of a urea from an amine and an isocyanate proceeds via a classical nucleophilic addition mechanism. The primary amine of 5-tert-butyl-2-methylpyridin-3-amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate.

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group initiates a nucleophilic attack on the central carbon of the isocyanate group (R-N=C=O).

  • Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient, unstable zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen occurs.

  • Product Formation: The process culminates in the formation of the stable, neutral N,N'-disubstituted urea product.

This reaction is typically highly efficient and often proceeds rapidly at room temperature without the need for a catalyst.[4] The primary amine is significantly more reactive towards the isocyanate than other potential nucleophiles like water, although the use of anhydrous solvents is crucial to prevent the hydrolysis of the isocyanate to a carbamic acid, which can then decompose.[5]

Reaction_Mechanism Amine 5-tert-butyl-2-methylpyridin-3-amine Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate R-N=C=O (Isocyanate) Isocyanate->Intermediate Product N-(5-tert-butyl-2-methylpyridin-3-yl)-N'-R-urea Intermediate->Product Proton Transfer Experimental_Workflow Setup 1. Reaction Setup - Dissolve aminopyridine - Anhydrous DCM/THF Addition 2. Isocyanate Addition - Dropwise at RT or 0°C Setup->Addition Monitor 3. Monitor Reaction - TLC (e.g., 1-4h) Addition->Monitor Workup 4. Work-up - Filter precipitate OR - Concentrate solution Monitor->Workup Purify 5. Purification - Column Chromatography OR - Recrystallization Workup->Purify Characterize 6. Characterization - NMR, MS, IR Purify->Characterize

Sources

Application Note: High-Efficiency Cross-Coupling of Sterically Hindered Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed coupling of 5-tert-butyl-2-methylpyridin-3-amine Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Focusing on 5-tert-butyl-2-methylpyridin-3-amine

Executive Summary

The incorporation of aminopyridine motifs is ubiquitous in modern kinase inhibitor design. However, the coupling of 5-tert-butyl-2-methylpyridin-3-amine presents a "perfect storm" of synthetic challenges: significant steric hindrance proximal to the nucleophilic amine (2-methyl group) and the inherent catalyst-poisoning capability of the pyridine nitrogen.

This guide moves beyond generic Buchwald-Hartwig conditions. We provide a mechanistically grounded protocol utilizing Third-Generation Buchwald Precatalysts (specifically BrettPhos/RuPhos systems) to overcome the high activation energy barrier imposed by the ortho-methyl substituent.

Mechanistic Challenges & Strategic Solutions

To design a successful reaction, one must understand why standard conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) fail for this substrate.

A. The Steric Wall (The Ortho Effect)

The methyl group at the C2 position creates a steric clash during the amine binding step of the catalytic cycle. Standard monodentate phosphines lack the bulk required to enforce a monoligated Pd(0) species, often leading to bis-ligated complexes that are too crowded to accept the hindered amine.

B. Catalyst Poisoning (The Pyridine Trap)

The pyridine nitrogen (N1) is a competitive binding site. In electron-rich pyridines (enhanced by the 5-tert-butyl group), the N1 lone pair is sufficiently basic to displace labile ligands on Palladium, forming a stable, non-reactive Pd-pyridyl complex (off-cycle resting state).

C. The Solution: Bulky Biaryl Phosphines

We utilize BrettPhos (for primary amines) or tBuXPhos . These ligands serve two critical functions:

  • Steric Bulk: The large ligand bulk promotes the formation of the active monoligated [L-Pd(0)] species, which is necessary for oxidative addition.

  • Electronic Shielding: The biaryl backbone interacts with the Pd center to prevent the coordination of the pyridine nitrogen, effectively "shielding" the catalyst from poisoning.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where standard catalysts fail due to off-cycle coordination.

CatalyticCycle PreCat Pd(II) Precatalyst (BrettPhos-Pd-G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Aryl Halide AmineBind Amine Binding (Steric Barrier) OxAdd->AmineBind + 5-tBu-2-Me-Pyridine-3-amine Deprot Deprotonation (Base Mediated) AmineBind->Deprot Successful Binding Poison CATALYST DEATH (Pyridine N-Coordination) AmineBind->Poison If Ligand is Small RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration

Caption: The Buchwald-Hartwig cycle highlighting the critical branching point where insufficient ligand bulk leads to catalyst poisoning by the pyridine nitrogen.

Optimized Experimental Protocol

Reaction Scale: 1.0 mmol (scalable to 50g) Substrate: 5-tert-butyl-2-methylpyridin-3-amine (1.0 equiv) + Aryl Bromide (1.0 equiv)

Reagents & Materials Table
ComponentReagentRoleEquiv.[1][2][3][4][5][6][7][8][9][10]
Catalyst Source BrettPhos Pd G3 Precatalyst ensuring 1:1 L:Pd ratio0.01 - 0.03 (1-3 mol%)
Ligand (Optional) BrettPhos Added only if using Pd(OAc)2 source0.01 - 0.03
Base LHMDS (1.0M in THF) Soluble, non-nucleophilic base2.2
Solvent 1,4-Dioxane High boiling point, good solubility0.2 M conc.
Additive None Water/Air strictly excludedN/A
Step-by-Step Procedure
  • Vessel Preparation:

    • Oven-dry a reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar.

    • Note: Moisture kills the active anionic Pd-amido intermediate. Ensure strict anhydrous conditions.

  • Solids Addition:

    • Charge the vial with BrettPhos Pd G3 (15 mg, 0.02 mmol, 2 mol%).

    • Add the Aryl Bromide (1.0 mmol).

    • Add 5-tert-butyl-2-methylpyridin-3-amine (164 mg, 1.0 mmol).

    • Critical: If the amine is an HCl salt, add an extra 1.1 equiv of base in step 4.

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (or Nitrogen) three times.

  • Liquid Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Add LHMDS (2.2 mL of 1.0M solution in THF) dropwise at room temperature.

    • Why LHMDS? Unlike NaOtBu, LHMDS is fully soluble in organic solvents, preventing the "heterogeneous base effect" which can cause reproducibility issues with hindered substrates.

  • Reaction:

    • Place the vial in a pre-heated block at 90 °C .

    • Stir vigorously (800+ rpm). Mass transfer is critical.

    • Monitor by LCMS at 1 hour. Full conversion typically occurs within 2-4 hours.

  • Workup:

    • Cool to room temperature.[8]

    • Dilute with EtOAc and quench with saturated NH4Cl (aq).

    • Separate layers, dry organics over Na2SO4, and concentrate.[7]

    • Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Troubleshooting & Optimization Matrix

If conversion is low (<50%) after 4 hours, diagnose using this matrix:

ObservationProbable CauseCorrective Action
No Product, SM Intact Catalyst PoisoningSwitch to tBuXPhos Pd G3 . The t-butyl groups on the biaryl phosphine provide even greater shielding than BrettPhos.
Dehalogenation of Ar-Br

-Hydride Elimination
The reaction is too slow. Increase concentration to 0.5 M to favor intermolecular coupling over side reactions.
Pd Black Precipitation Catalyst DecompositionOxygen leak or insufficient ligand. Ensure Argon purge is rigorous. Add 1 mol% free BrettPhos ligand.
Incomplete Conversion Product InhibitionThe product (a biaryl amine) may bind Pd. Switch to NaOtBu in t-Amyl Alcohol at 110°C.
Workflow Visualization

Workflow Start Start Prep Dry Vessel Argon Purge Start->Prep Charge Charge Solids: Pd-G3, Ar-Br, Amine Prep->Charge Solvent Add Solvent: Dioxane + LHMDS Charge->Solvent Heat Heat to 90°C 2-4 Hours Solvent->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Workup Quench & Purify Check->Workup Complete

Caption: Operational workflow for the Pd-catalyzed coupling protocol.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Grounding: Establishes the superiority of biaryl phosphines (BrettPhos/RuPhos)
  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society. Link

    • Grounding: Details the use of Pd-G3 precatalysts to ensure proper activ
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[10][11][12][13] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society. Link

    • Grounding: Foundational work on the mechanism of reductive elimin
  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Chemical Science. Link

    • Grounding: Provides alternative NHC-based protocols if phosphine ligands fail due to extreme sterics.

Sources

Scalable Synthesis of 3-Amino-5-tert-butyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-amino-5-tert-butyl-2-methylpyridine (CAS: 876316-34-6 or related salt forms) is a critical pharmacophore in the synthesis of p38 MAP kinase inhibitors (e.g., Doramapimod/BIRB 796) and Tie-2 kinase inhibitors. Its structural uniqueness lies in the tert-butyl group, which fills hydrophobic pockets in kinase domains, and the amino group, which serves as the "warhead" attachment point (typically urea formation).

This Application Note details a scalable, two-step synthesis starting from the commercially available precursor 2-methyl-5-tert-butylpyridine . While alternative routes exist (e.g., Curtius rearrangement of nicotinic acids), the nitration-hydrogenation pathway remains the industrial "workhorse" due to raw material economy. This guide focuses on solving the two main challenges of this route: Regioselectivity (3-nitro vs. 6-nitro isomers) and Thermal Safety (nitration exotherms).

Synthetic Pathway & Mechanism

The synthesis relies on electrophilic aromatic substitution (Nitration) followed by catalytic reduction. The bulky tert-butyl group at C5 and the methyl group at C2 create a specific steric and electronic environment that directs nitration primarily to the C3 position.

Reaction Scheme

Synthesispathway SM 2-Methyl-5-tert-butylpyridine (Precursor) HNO3 HNO3 / H2SO4 (Nitration) SM->HNO3 INT Intermediate: 2-Methyl-3-nitro-5-tert-butylpyridine HNO3->INT <0°C, Regioselective H2 H2 / Pd-C (Reduction) INT->H2 PROD Target: 3-Amino-5-tert-butyl-2-methylpyridine H2->PROD 50 psi, MeOH

Figure 1: Synthetic pathway highlighting the transformation from the alkyl-pyridine precursor to the target amine.

Critical Process Parameters (CPP)

ParameterSpecificationRationale (Causality)
Nitration Temp -5°C to 0°CSelectivity: Higher temps (>10°C) increase the formation of the 6-nitro isomer and dinitro impurities. Safety: Prevents thermal runaway of the nitration mass.
Acid Strength Fuming HNO3 / 98% H2SO4Water content inhibits the formation of the nitronium ion (

), stalling the reaction.
Quench Rate Controlled / InversePouring reaction mass into ice/water controls the heat of hydration. Direct water addition can cause eruption.[1]
H2 Pressure 30–50 psi (2–3.5 bar)Sufficient pressure ensures rapid reduction of the nitro group, minimizing hydroxylamine intermediates.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesize 2-methyl-3-nitro-5-tert-butylpyridine. Scale: 100 g Input Basis.

Safety Warning: Nitration reactions are highly exothermic. The intermediate nitro compound is energetic. Perform DSC (Differential Scanning Calorimetry) before scaling beyond 100 g.

  • Reactor Setup: Equip a 1 L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Cool the jacket to -15°C.

  • Acid Charge: Charge Sulfuric Acid (98%, 300 mL) . Allow to cool to < -5°C.

  • Substrate Addition: Slowly add 2-methyl-5-tert-butylpyridine (100 g, 0.67 mol) dropwise.

    • Note: This addition is exothermic (acid-base reaction forming the pyridinium salt). Maintain internal temp < 10°C.

    • Once added, cool the mixture back to -5°C.

  • Nitration: Charge Fuming Nitric Acid (90%+, 45 mL, ~1.5 eq) to the addition funnel.

    • Add dropwise over 60–90 minutes.

    • CRITICAL: Strictly maintain internal temperature between -5°C and 0°C. If temp spikes, stop addition immediately.

  • Post-Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

    • Target: < 2% Starting Material.

  • Quench & Isolation:

    • Prepare a mixture of Ice/Water (1 kg) in a separate vessel.

    • Slowly pour the reaction mass onto the ice with vigorous stirring. (Exothermic!).

    • Neutralize the aqueous slurry with NH4OH (conc.) or 50% NaOH to pH 8–9. Caution: Pyridines release strong odors upon basification.

    • Extract with Ethyl Acetate (3 x 300 mL) .

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification (Isomer Removal):

    • The crude oil contains ~85:15 mixture of 3-nitro/6-nitro isomers.

    • Recrystallization: Dissolve in hot Hexane/IPA (9:1) and cool. The 3-nitro isomer typically crystallizes first.

    • Yield: ~60–70% (isolated).[2]

Protocol B: Catalytic Hydrogenation

Objective: Reduction to 3-amino-5-tert-butyl-2-methylpyridine.

  • Vessel: Use a Parr shaker or High-Pressure Autoclave (Hastelloy or Stainless Steel).

  • Loading:

    • Charge 2-methyl-3-nitro-5-tert-butylpyridine (50 g) .

    • Solvent: Methanol (500 mL) . (Ethanol is also acceptable).

    • Catalyst: 10% Pd/C (50% wet, 2.5 g) . Safety: Keep wet to prevent ignition.

  • Reaction:

    • Purge vessel with Nitrogen (3x).

    • Purge with Hydrogen (3x).

    • Pressurize to 40 psi (2.7 bar) H2.

    • Stir at Room Temperature for 4–6 hours.

    • Monitoring: H2 uptake will cease upon completion.

  • Workup:

    • Filter through a pad of Celite to remove catalyst. Warning: Spent catalyst is pyrophoric.

    • Concentrate the filtrate to obtain the crude amine.

  • Salt Formation (Storage Stability):

    • Dissolve free base in EtOAc .

    • Add 4M HCl in Dioxane (1.1 eq).

    • Filter the white precipitate (Dihydrochloride salt).

    • Purity: >98% HPLC.

Process Safety & Logic Flow

The following diagram illustrates the operational logic, specifically designed to mitigate the risks associated with the nitration step.

ProcessLogic Start Start: Precursor Feed TempCheck Check Reactor Temp Is T < -5°C? Start->TempCheck TempCheck->Start No (Wait) AddHNO3 Add HNO3 (Controlled Rate) TempCheck->AddHNO3 Yes Exotherm Monitor Exotherm AddHNO3->Exotherm Stop EMERGENCY STOP Stop Addition & Max Cooling Exotherm->Stop Temp > 0°C Continue Continue Addition Exotherm->Continue Temp OK Continue->AddHNO3 Loop until complete Quench Inverse Quench into Ice Continue->Quench Addition Complete

Figure 2: Logic gate for the critical nitration step to prevent thermal runaway.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.90 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H) — Confirming meta-coupling or substitution pattern.
      
    • 
       5.10 (s, 2H, NH2) — Disappears with D2O shake.
      
    • 
       2.35 (s, 3H, CH3).
      
    • 
       1.25 (s, 9H, t-Butyl).
      
  • Mass Spectrometry (ESI+):

    • Calc MW: 164.25.

    • Observed [M+H]+: 165.1.

References

  • Regan, J., et al. (2003).

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 46(22), 4676–4686. 
    
  • Cirillo, P. F., et al. (2009). "Discovery of 1-(5-tert-Butyl-2-methylpyridin-3-yl)-3-(4-(pyridin-4-yl)benzyl)urea as a Potent and Selective p38

    
     MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(9), 2386–2390. 
    
  • Vertex Pharmaceuticals. (2004). "Compositions useful as inhibitors of protein kinases." WO Patent 2004/0053973.
  • Boehringer Ingelheim. (2002). "Urea derivatives for the treatment of inflammatory diseases." US Patent 6,316,464.

Sources

Reagents for functionalizing 5-tert-butyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-tert-butyl-2-methylpyridin-3-amine

Introduction: The "Privileged" Scaffold

5-tert-butyl-2-methylpyridin-3-amine is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. Its structural uniqueness lies in the interplay between the lipophilic bulk of the 5-tert-butyl group (increasing metabolic stability and hydrophobic binding) and the electronic/steric environment of the 3-amino group.

The Challenge: The 3-amino group is flanked by a 2-methyl substituent.[1] This ortho-substitution creates significant steric hindrance, rendering standard nucleophilic attacks sluggish. Furthermore, the electron-rich nature of the pyridine ring (donated by the alkyl groups) makes the amine prone to oxidation but less nucleophilic than typical anilines.

The Solution: This guide moves beyond generic "aniline chemistry." We utilize high-energy electrophiles, non-aqueous radical pathways, and directed lithiation strategies to overcome the specific energy barriers imposed by the 2-methyl and 5-tert-butyl groups.

Strategic Functionalization Map

The following diagram visualizes the three primary "Vectors of Diversity" available for this substrate.

FunctionalizationMap cluster_0 Vector A: N-Functionalization cluster_1 Vector B: Core Transformation cluster_2 Vector C: Lateral Extension Substrate 5-tert-butyl-2-methylpyridin-3-amine Amide Amide Coupling (Reagent: T3P/HATU) Substrate->Amide Acylation Buchwald C-N Cross Coupling (Cat: Pd-BrettPhos) Substrate->Buchwald Pd-Cat Sandmeyer Sandmeyer Halogenation (Reagent: t-BuONO/CuX2) Substrate->Sandmeyer Diazotization Protection Pivaloyl Protection (Directing Group Install) Substrate->Protection Step 1 Suzuki C-C Coupling (Post-Halogenation) Sandmeyer->Suzuki Cross-Coupling Lithiation Lateral Lithiation (Reagent: n-BuLi, -78°C) Protection->Lithiation Step 2: C-H Activation

Caption: Three orthogonal vectors for diversifying the 5-tert-butyl-2-methylpyridin-3-amine scaffold: Amide coupling (Blue), Core substitution (Red), and Lateral side-chain extension (Green).[2]

Module A: Sterically Demanding Amide Coupling

The Problem: Standard EDC/HOBt coupling often fails here because the ortho-methyl group blocks the trajectory of the activated ester. The Solution: Use Propylphosphonic Anhydride (T3P) or HATU . T3P is preferred for scale-up due to low toxicity and easy workup, while HATU provides the highest activation energy for difficult substrates [1].

Protocol 1: T3P-Mediated Amidation

Reagents:

  • Substrate: 5-tert-butyl-2-methylpyridin-3-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry)

Step-by-Step Methodology:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.2 equiv) and DIPEA (3.0 equiv) in dry EtOAc (0.2 M concentration). Stir for 5 minutes.

  • Activation: Add T3P solution (2.0 equiv) dropwise at 0°C.

  • Addition: Add the aminopyridine substrate (1.0 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is <50% after 4 hours, heat to 60°C. The cyclic phosphonic anhydride structure of T3P minimizes epimerization even at higher temperatures.

  • Workup: Dilute with EtOAc. Wash with water (x2), sat. NaHCO3 (x2), and brine.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Critical Parameter: If the amine is extremely unreactive, switch solvent to Pyridine (acts as both solvent and base) and heat to 90°C.

Module B: Non-Aqueous Sandmeyer Reaction (Halogenation)

The Problem: Classical aqueous Sandmeyer (NaNO2/HCl) conditions are too harsh, often leading to phenol formation (hydrolysis) or incomplete diazotization due to the pyridine nitrogen's basicity. The Solution: Doyle-Sandmeyer conditions . Using alkyl nitrites (t-Butyl Nitrite) in organic solvents allows for mild, anhydrous generation of the diazonium species, which is immediately trapped by a halogen source [2].

Protocol 2: One-Pot Iodination

Reagents:

  • Substrate: 5-tert-butyl-2-methylpyridin-3-amine (1.0 equiv)

  • Nitrite Source: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Halogen Source: Diiodomethane (CH2I2) or Iodine (I2) (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (0.1 equiv) - Optional but boosts yield

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Purge a reaction vessel with Nitrogen/Argon. Add the aminopyridine substrate (1.0 equiv) and Diiodomethane (3.0 equiv) in MeCN.

  • Initiation: Heat the mixture to 60°C.

  • Diazotization: Add t-BuONO (1.5 equiv) dropwise over 10 minutes. Caution: Gas evolution (N2) will occur.

  • Propagation: Stir at 60-80°C for 1-2 hours. The reaction proceeds via a radical mechanism where the amino group is replaced by iodine.

  • Quench: Cool to RT. Quench with sat. Na2S2O3 (Sodium thiosulfate) to remove excess iodine (solution turns from dark brown to yellow).

  • Extraction: Extract with DCM. The product, 5-tert-butyl-3-iodo-2-methylpyridine , is a versatile handle for Suzuki/Sonogashira couplings.

Module C: Directed Lateral Lithiation

The Problem: Functionalizing the 2-methyl group is difficult because the 3-amino protons are more acidic (pKa ~25) than the methyl protons (pKa ~30). The Solution: Turn the "Problem" (Amine) into a "Director." By protecting the amine as a Pivaloylamide , the carbonyl oxygen coordinates with Lithium, directing the base to deprotonate the specific ortho-methyl group (Lateral Lithiation) [3].

Protocol 3: Lateral Functionalization via Dilithio-Intermediate

Reagents:

  • Precursor: N-(5-tert-butyl-2-methylpyridin-3-yl)pivalamide (Prepared via Module A using Pivaloyl chloride).

  • Base: n-Butyllithium (n-BuLi) (2.5 M in hexanes) (2.2 equiv)

  • Electrophile: e.g., Methyl Iodide, Benzaldehyde, DMF.

  • Solvent: THF (Anhydrous).

Step-by-Step Methodology:

  • Pre-Cooling: Dissolve the Pivalamide-protected substrate (1.0 equiv) in THF (0.1 M) and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (2.2 equiv) dropwise.

    • Mechanistic Note: The first equivalent removes the N-H proton.[3] The second equivalent removes a proton from the 2-methyl group, stabilized by the N-Li coordination.

  • Incubation: Stir at 0°C for 1 hour to ensure formation of the dilithio-species (bright red/orange color).

  • Trapping: Cool back to -78°C. Add the Electrophile (e.g., DMF to form the aldehyde) (2.5 equiv).

  • Workup: Warm to RT and quench with NH4Cl.

  • Deprotection (Optional): Reflux in 6M HCl to remove the Pivaloyl group if the free amine is required.

Comparative Data Table

Reaction TypeReagent SystemYield (Typical)Key AdvantageLimitation
Amide Coupling EDC / HOBt< 30%Low CostFails due to steric hindrance.
Amide Coupling T3P / Pyridine 85-95% No epimerization, high conversion.Reagent cost is higher.
Halogenation NaNO2 / HCl (aq)40-50%Standard reagentsPhenol side-products common.
Halogenation t-BuONO / I2 75-85% Anhydrous, mild, high purity.Requires radical scavengers (thiosulfate) workup.
C-N Coupling Pd(OAc)2 / BINAP20-40%Common LigandFails to overcome ortho-methyl sterics.
C-N Coupling Pd / BrettPhos 70-80% Designed for hindered amines.Catalyst is expensive/air sensitive.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • Smith, K., et al. (2015).[5] Directed Lithiation and Substitution of Pyridine Derivatives.[5] Heterocycles, 91(3), 479.[5] Link

Sources

Troubleshooting & Optimization

Solubility issues with 5-tert-butyl-2-methylpyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for 5-tert-butyl-2-methylpyridin-3-amine

Executive Summary & Compound Profile

Compound: 5-tert-butyl-2-methylpyridin-3-amine CAS: 1211535-62-6 Chemical Class: Alkyl-substituted Aminopyridine[1][2]

This guide addresses the physicochemical challenges associated with 5-tert-butyl-2-methylpyridin-3-amine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors) and complex heterocycles.[1][3] Users frequently encounter difficulties due to its hybrid nature: it possesses a lipophilic domain (tert-butyl group) and a polar, hydrogen-bonding domain (aminopyridine core).[1][3]

Physicochemical Profile (Estimated):

  • State: Solid (crystalline powder) or viscous oil (depending on purity/polymorph).[1][3]

  • Basicity: Weakly basic (Pyridine N: pKa ~6.5–7.0).[1][3] The exocyclic amine is non-basic.[1]

  • Lipophilicity (LogP): ~2.5–3.0 (Moderate).[1][3] The tert-butyl group significantly increases solubility in non-polar organic solvents compared to the parent aminopyridine.[1]

Solubility Data & Solvent Compatibility

The following data summarizes the solubility behavior of the Free Base form. If you are working with a salt (HCl, TFA), refer to Section 3 (Troubleshooting).[1][3]

Solvent ClassSolventSolubility RatingNotes
Chlorinated Dichloromethane (DCM)Excellent Preferred solvent for reactions and transfers.[1][3][2]
Chlorinated ChloroformExcellent Good alternative to DCM; useful for NMR.[1]
Polar Aprotic DMSOExcellent Recommended for biological stock solutions (>100 mM).[1][3]
Polar Aprotic DMFExcellent Suitable for high-temp coupling reactions.[1]
Polar Protic Methanol / EthanolGood Soluble, but may require sonication if crystalline.[1]
Ethers THF / 1,4-DioxaneGood Excellent for organometallic couplings (e.g., Buchwald).[1][3]
Esters Ethyl AcetateModerate Good for extraction; solubility decreases significantly at 0°C.
Hydrocarbons Hexanes / HeptanePoor Anti-solvent. Used to precipitate the compound.[1]
Aqueous Water (pH 7)Insoluble Hydrophobic tert-butyl group prevents dissolution.[1][3]
Aqueous 1M HCl / 1M acetic acidSoluble Protonation of the pyridine nitrogen confers water solubility.[1]

Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve the compound in water for a biological assay, but it precipitates immediately. What is wrong? Diagnosis: You are likely using the Free Base form, which is lipophilic due to the tert-butyl group.[1] Solution:

  • DMSO Stock Method: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).[1] Dilute this stock into the assay buffer just before use. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[1]

  • Salt Formation: Convert the free base to the Hydrochloride (HCl) or Mesylate salt.[1][3] Dissolve the free base in diethyl ether, cool to 0°C, and add 1.1 equivalents of HCl in dioxane. The resulting salt will be water-soluble.[1][2]

Q2: The compound is not dissolving in Toluene or Hexanes even with heating. Diagnosis: While the tert-butyl group adds lipophilicity, the aminopyridine core is polar and capable of hydrogen bonding (stacking).[1][3] This lattice energy resists dissolution in non-polar hydrocarbons.[1] Solution:

  • Co-solvent Approach: Add 5–10% DCM or THF to the Toluene.[1] This breaks the hydrogen-bond network, allowing the bulk solvent to solvate the lipophilic regions.[1]

  • Switch Solvent: For reactions requiring high boiling points, switch to Chlorobenzene or 1,4-Dioxane , which offer better solubility profiles than Toluene.[1]

Q3: I see a "gum" or "oil" forming at the bottom of my flask during recrystallization. Diagnosis: This is "oiling out," a common phenomenon with alkyl-pyridines where the compound separates as a liquid phase rather than a crystal due to impurities or cooling too rapidly.[1] Solution:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Seed Crystal: Add a tiny crystal of pure product (if available) at the saturation point.

  • Slow Cooling: Wrap the flask in cotton or place it in a Dewar to cool extremely slowly.

  • Solvent Adjustment: Increase the ratio of the "good" solvent (e.g., Ethyl Acetate) slightly and decrease the "anti-solvent" (Hexanes).[1][3]

Q4: My NMR spectrum in CDCl3 shows broad peaks. Diagnosis: Aminopyridines can aggregate in non-polar solvents like chloroform due to hydrogen bonding between the amine NH2 and the pyridine N of a neighboring molecule.[1] Solution:

  • Add a drop of MeOD (Methanol-d4) or DMSO-d6 to the CDCl3 tube.[1][3][2] This disrupts the intermolecular H-bonds and sharpens the peaks.[1]

Experimental Protocols

Protocol A: Standard Solubility Screening

Use this to determine the exact solubility for your specific batch/polymorph.[1][2]

  • Weigh 10 mg of 5-tert-butyl-2-methylpyridin-3-amine into a 4 mL glass vial.

  • Add 100 µL of the target solvent.[1]

  • Vortex for 30 seconds.

  • If undissolved, Sonicate for 5 minutes at 25°C.

  • If still undissolved, add solvent in 100 µL increments , repeating vortex/sonication, until clear.

  • Calculate: Solubility (mg/mL) = 10 mg / Total Volume (mL).

Protocol B: Purification via Column Chromatography

Recommended stationary phase: Silica Gel (40–63 µm).[1][3]

  • Pre-treatment: Aminopyridines can streak on silica due to interaction with acidic silanols.[1] Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .[1][3]

  • Mobile Phase:

    • Weak Eluent: 100% Hexanes (or DCM).[1][3]

    • Strong Eluent: Ethyl Acetate (or MeOH).[1][3]

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.[1]

  • Loading: Dissolve the crude mixture in a minimum volume of DCM. Load carefully.

  • Detection: UV at 254 nm (Pyridine absorption). Stain with Ninhydrin (Red/Pink spot) if UV is ambiguous.[1][3]

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended application (Reaction vs. Analysis).

SolventSelection Start Select Solvent for 5-tert-butyl-2-methylpyridin-3-amine Application What is the Application? Start->Application Reaction Chemical Reaction Application->Reaction Analysis Analysis (NMR/HPLC) Application->Analysis Biological Biological Assay Application->Biological TempHigh High Temp (>80°C)? Reaction->TempHigh TempLow Room Temp / Low Temp Reaction->TempLow NMR NMR Solvent Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Stock Make 50mM Stock Biological->Stock DMF Use DMF or 1,4-Dioxane TempHigh->DMF DCM Use DCM or THF TempLow->DCM CDCl3 CDCl3 (Add MeOD if broad) NMR->CDCl3 ACN Water/Acetonitrile + 0.1% TFA HPLC->ACN DMSO 100% DMSO Stock->DMSO

[1][3]

Figure 2: Dissolution & Handling Workflow

Caption: Step-by-step physical manipulation guide to ensure complete dissolution and avoid precipitation.

DissolutionWorkflow Step1 Weigh Compound Step2 Add Primary Solvent (e.g., DCM, MeOH) Step1->Step2 Step3 Visual Check: Clear Solution? Step2->Step3 Yes Proceed to Use Step3->Yes Yes No Troubleshoot Step3->No No Action1 Sonicate (5 min) No->Action1 Action2 Heat Gently (40°C) Action1->Action2 Action3 Add Co-solvent (Polarity Adjustment) Action2->Action3 Action3->Step3 Re-check

References

  • PubChem Compound Summary. (n.d.). 5-tert-Butyl-2-methylpyridine.[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1][3]

  • Reich, H. J. (2022).[1][3] pKa Values of Common Bases. University of Wisconsin-Madison, Department of Chemistry.[1] Retrieved from [Link][1][3]

Sources

Purification methods for 5-tert-butyl-2-methylpyridin-3-amine intermediates

[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my product turn purple/brown upon standing? A: Aminopyridines are electron-rich and prone to air oxidation, forming "pyridine-N-oxides" or azo-dimers.

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Rescue: Wash the organic solution with 10% Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate to reduce oxidized species before evaporation [1].

Q: I see two spots on TLC that are very close. Is this an isomer? A: Likely, yes. If you synthesized this via nitration of 2-methyl-5-tert-butylpyridine, the 3-nitro (desired) is the major product, but trace 4-nitro or 6-nitro isomers can form.

  • Resolution: These regioisomers have slightly different pKa values. A "tight" pH extraction (e.g., extracting at pH 9.0 vs pH 12.0) can sometimes enrich one isomer, but Protocol B (Chromatography) is usually required for >99% purity [2].

Q: Can I distill this intermediate? A: Yes, but with caution.

  • Boiling Point: Estimated ~130-140°C at 1 mmHg.

  • Risk: High temperatures accelerate decomposition. Use a Kugelrohr or wiped-film evaporator under high vacuum (<0.5 mbar) to keep the bath temperature below 100°C.

Q: The amine is not solidifying; it's an oil. A: The tert-butyl group acts as an "internal solvent," lowering the melting point.

  • Tip: Seed with a crystal from a previous batch if available.

  • Solvent System: Try dissolving in minimal warm Heptane and adding drops of EtOAc. Cool to -20°C slowly. If it oils out, scratch the glass to induce nucleation [3].

References

  • BenchChem. (2025).[4][5] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from

  • National Institutes of Health (NIH). (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from

  • Dow AgroSciences LLC. (2014). WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates.[6] Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for aminopyridine pKa and purification logic).

Technical Support Center: 3-Aminopyridine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of 3-Aminopyridine Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Oxidation Challenge

3-Aminopyridine (3-AP) and its derivatives are electron-rich aromatic amines. Their instability arises primarily from the high electron density on the exocyclic amino group (


) and the pyridine ring nitrogen. Upon exposure to atmospheric oxygen and light, these compounds undergo auto-oxidation  and photolysis , leading to the formation of colored impurities (azo-dimers, N-oxides, and nitro-species).

This guide provides field-proven protocols to prevent degradation, rescue oxidized material, and stabilize these precursors for critical syntheses.

Module 1: Storage & Handling (The First Line of Defense)

Q: Why does my 3-aminopyridine turn brown/black even in a closed bottle?

A: The "browning" is a visual indicator of radical-mediated auto-oxidation. Even in a closed bottle, trapped headspace oxygen and ambient light initiate a cascade:

  • Initiation: Light (UV/Vis) promotes an electron from the lone pair, generating an aminyl radical.

  • Propagation: These radicals react with oxygen to form peroxy species, which degrade into azo-linkages (

    
    ) and complex polymeric tars (melanin-like structures).
    
  • Catalysis: Trace metal ions in lower-grade glass can catalyze this process.

Q: What is the "Gold Standard" for long-term storage?

A: To maximize shelf-life (>2 years), strictly adhere to the "DAG" Protocol :

  • D (Dry): Store in a desiccator. 3-AP is hygroscopic; moisture lowers the energy barrier for oxidation.

  • A (Argon/Nitrogen): Flush headspace with inert gas after every use. Argon is preferred as it is heavier than air and forms a better blanket.

  • G (Glass): Use Amber borosilicate vials to block UV radiation (290–400 nm).

Q: Can I use 3-AP that has turned slightly yellow?

A: Proceed with Caution.

  • For non-critical reactions (e.g., crude alkylations): Yes, if purity is >95% by LCMS.

  • For metal-catalyzed couplings (Buchwald-Hartwig, Suzuki): NO. The oxidized impurities (azo compounds) act as potent ligands that poison Pd/Cu catalysts, drastically reducing yields. See Module 3 for purification.

Module 2: Salt Formation (The Stabilization Strategy)

Q: How can I permanently stop oxidation without a glovebox?

A: Convert the free base into a hydrochloride (HCl) or dihydrochloride salt.

The Mechanism: Oxidation requires the lone pair electrons on the nitrogen. Protonating these nitrogens (


) removes electron density, rendering the molecule electronically "deactivated" towards oxygen attack.
Data Comparison: Free Base vs. Salt Stability
Parameter3-Aminopyridine (Free Base)3-Aminopyridine[1][2][3] · xHCl (Salt)
Oxidation Potential High (Electron-rich)Negligible (Electron-deficient)
Hygroscopicity High (Absorbs moisture rapidly)Moderate to Low (Crystalline lattice)
Shelf Life (Ambient) 1-3 Months (Darkens)>2 Years (Remains white)
Handling Requires Inert AtmosphereBench-stable
Protocol: Rapid Salt Formation
  • Dissolve 3-AP (10 g) in dry Ethanol (50 mL) or Ethyl Acetate.

  • Cool to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubbling HCl gas).

  • The white precipitate (Salt) forms immediately.

  • Filter, wash with cold ether, and dry under vacuum.

Module 3: Purification & Recovery (The Rescue Mission)

If your material has already oxidized (brown/black solid), simple recrystallization is often insufficient because the colored impurities co-crystallize with the product. You must use a Reductive Purification method.

The "Zinc Dust" Rescue Protocol

Why it works: Zinc dust acts as a mild reducing agent in neutral/slightly acidic media, cleaving the colored azo (


) and azoxy (

) bonds back into colorless amines or water-soluble byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the dark 3-AP (e.g., 10 g) in a minimum amount of boiling Toluene or Ethanol (approx. 50-80 mL).

  • Reduction: Add Activated Zinc Dust (0.5 g, ~5 wt%) and stir vigorously at reflux for 15 minutes.

    • Note: The solution should lighten in color.

  • Adsorption: Add Activated Charcoal (1.0 g) to adsorb polymeric tars. Stir for another 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad to remove Zn and Charcoal.

    • Critical: Do not let the solution cool during filtration, or product will crystallize in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white needles/plates and wash with cold Hexanes.

Module 4: Visualizing the Science

Diagram 1: The Oxidation Cascade & Prevention

This workflow illustrates the degradation pathway and where specific interventions (Inert Gas, Acid) block the process.

OxidationPathway cluster_prevention Interventions AP Fresh 3-Aminopyridine Radical Aminyl Radical AP->Radical Light (hv) + O2 Salt HCl Salt (Stable) AP->Salt + HCl (Protonation) Impurity Azo Dimers (Brown Tars) Radical->Impurity Dimerization Ar Argon/N2 Ar->AP Blocks O2 Amber Amber Glass Amber->AP Blocks hv

Caption: Figure 1. Mechanism of 3-AP oxidation and critical intervention points. Protonation (green path) offers the highest stability.

Diagram 2: Purification Decision Tree

A logic flow to determine the correct purification strategy based on the state of your material.

PurificationTree Start Status of 3-Aminopyridine LightYellow Light Yellow (Surface Oxidation) Start->LightYellow DarkBrown Dark Brown/Black (Deep Oxidation) Start->DarkBrown Method1 Recrystallization (Toluene/Hexane) LightYellow->Method1 Solid Method3 Vacuum Distillation (under N2) LightYellow->Method3 Liquid/Oil Method2 Zn Dust Treatment + Charcoal DarkBrown->Method2 Best Recovery DarkBrown->Method3 Alternative (Risk of decomposition)

Caption: Figure 2. Decision matrix for purifying oxidized 3-aminopyridine based on degradation severity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Aminopyridine. (Confirming light sensitivity and storage requirements).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9958, 3-Aminopyridine. (Chemical properties and stability data).

Sources

Optimizing reaction conditions for sterically hindered pyridine amines

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Technical Applications Group Subject: Optimization & Troubleshooting Guide: Reaction Conditions for Sterically Hindered Pyridine Amines

Introduction: The "Pyridine Problem" in High-Throughput Synthesis

Working with sterically hindered pyridine amines presents a dichotomy of failure modes. The pyridine nitrogen is often too nucleophilic towards metal catalysts (poisoning) yet insufficiently nucleophilic towards carbon electrophiles (sluggish coupling). When steric bulk is added—such as ortho-substituents or bulky alkyl groups—standard protocols frequently result in stalled conversion or dehalogenation.

This guide moves beyond generic "optimization screening" to provide a mechanistic troubleshooting framework. It focuses on three primary methodologies: Buchwald-Hartwig Cross-Coupling , Nucleophilic Aromatic Substitution (SNAr) , and Reductive Amination .

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

For sterically hindered substrates, the choice of ligand and precatalyst is not a variable; it is the determinant of success. Standard Pd(OAc)₂/BINAP systems rarely suffice because they fail to prevent the formation of off-cycle resting states (e.g., pyridine-bound Pd-dimers).

Core Protocol: The "Bulky-Rich" Strategy

Why it works: Electron-rich, bulky dialkylbiaryl phosphine ligands facilitate oxidative addition into deactivated pyridine halides and, critically, promote reductive elimination in sterically crowded environments.

Recommended System:

  • Precatalyst: Pd-G3 or Pd-G4 Palladacycles (e.g., BrettPhos Pd G4). These ensure rapid generation of the active L-Pd(0) species even at low temperatures, avoiding the induction period associated with Pd(dba)₂.

  • Base: NaOtBu (Standard) or LiHMDS (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Ligand Selection Decision Tree

Use the following logic to select the initial ligand screen.

LigandSelection Start Substrate Analysis AmineType Amine Class? Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary PrimaryBranch Steric Environment? Primary->PrimaryBranch SecondaryBranch Steric Environment? Secondary->SecondaryBranch BrettPhos BrettPhos (Standard Hindrance) PrimaryBranch->BrettPhos Ortho-subst. tBuBrett tBuBrettPhos (Extreme Hindrance) PrimaryBranch->tBuBrett Di-ortho / Bulky Alkyl RuPhos RuPhos (Standard Hindrance) SecondaryBranch->RuPhos Acyclic / Cyclic AdBrett AdBrettPhos (Extreme Hindrance) SecondaryBranch->AdBrett Highly Hindered

Figure 1: Ligand selection logic based on amine class and steric demand. Red nodes indicate ligands required for the most challenging substrates.

Troubleshooting Q&A: Buchwald-Hartwig

Q: The reaction turns black immediately, and no product forms. Is my catalyst dead? A: Yes, "Pd-black" formation indicates the catalyst aggregated out of solution before entering the catalytic cycle.

  • Cause: Instability of the L-Pd(0) species, often due to insufficient ligand concentration or oxidation.

  • Fix: Switch to a G3/G4 precatalyst (1:1 Pd:Ligand ratio built-in). If using free ligand, increase the Ligand:Pd ratio to 2:1 or 3:1 to stabilize the metal center.

Q: I see full consumption of the aryl halide, but the product is the dehalogenated pyridine (Ar-H). A: This is "Hydrodehalogenation," caused by β-hydride elimination or hydrogen abstraction from the solvent.

  • Cause: The reductive elimination step is too slow (due to sterics), allowing the Pd-intermediate to react with available hydrides.

  • Fix:

    • Temperature: Lower the temperature. High heat promotes dehalogenation.

    • Solvent: Switch from Dioxane/THF to Toluene (lacks α-hydrogens adjacent to oxygen).

    • Ligand: Move to a bulkier ligand (e.g., from BrettPhos to tBuBrettPhos) to force reductive elimination.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

When Pd-catalysis fails due to chelation, SNAr offers a metal-free alternative. However, sterically hindered amines are poor nucleophiles for standard SNAr.

Optimization Protocol: The "Activation" Strategy

Standard heating in DMSO is often insufficient for hindered systems. You must activate the electrophile or the nucleophile.

ParameterStandard ConditionOptimized for Hindered Systems
Leaving Group Chloride / BromideFluoride (High electronegativity lowers LUMO energy)
Solvent DMSO / DMFNMP (Higher boiling point) or Pyridine (Acts as solvent & base)
Base K₂CO₃CsF or KHMDS (Solubility in organic media is key)
Additive None18-Crown-6 (sequesters K+ to nakedize the nucleophile)

Q: My pyridine substrate is not electron-deficient enough (no EWGs). Can I still do SNAr? A: Yes, but you must artificially activate the ring.

  • The N-Oxide Route: Oxidize the pyridine nitrogen with m-CPBA to form the Pyridine-N-oxide. This significantly increases electrophilicity at the 2- and 4-positions. After coupling, reduce the N-oxide back to the pyridine using Zn/NH₄Cl or PCl₃.

Module 3: Reductive Amination

Forming secondary amines via reductive amination with 2-aminopyridines is notoriously difficult because the amine is electron-poor (delocalization into the ring), making imine formation the rate-limiting step.

Core Protocol: The Titanium(IV) Isopropoxide Method

Standard acid catalysis (AcOH) rarely drives the equilibrium for hindered/deactivated amines. Titanium(IV) isopropoxide [Ti(OiPr)₄] is essential as it acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).

Step-by-Step Protocol:

  • Imine Formation (Critical):

    • Mix Amine (1.0 equiv) + Ketone (1.1 equiv) + Ti(OiPr)₄ (2.0 equiv) .

    • Stir neat (no solvent) or in minimal THF at ambient temperature for 12–24 hours.

    • Checkpoint: Monitor by UPLC/NMR. You must see the imine intermediate before proceeding.

  • Reduction:

    • Dilute with Ethanol (absolute).[1][2]

    • Add NaBH₄ (2.0 equiv) cautiously (exothermic).

    • Stir for 2–4 hours.

  • Workup:

    • Quench with 1N NaOH (precipitates Titanium salts as white TiO₂ solid).

    • Filter through Celite.[3]

Troubleshooting Q&A: Reductive Amination

Q: I used NaBH(OAc)₃ in DCE (standard protocol) and got 0% conversion. A: NaBH(OAc)₃ is too weak for electron-deficient imines derived from pyridines. Furthermore, without Ti(OiPr)₄, the imine likely never formed.

  • Fix: Switch to the Two-Step Ti(OiPr)₄ + NaBH₄ protocol described above.

Q: The reaction stalls at the imine stage and won't reduce. A: Steric bulk around the imine carbon may be blocking the hydride attack.

  • Fix: Switch the reducing agent to LiBH₄ (smaller hydride source) or heat the reduction step to 40°C.

Module 4: Diagnostic Workflow

Use this flowchart to diagnose failed coupling reactions (Pd-catalyzed or SNAr).

Troubleshooting Start Reaction Failed (Low Yield) Analyze Analyze Crude Mixture (LCMS / NMR) Start->Analyze SM_Remains Starting Material Remains? Analyze->SM_Remains Yes_SM Yes: Conversion Issue SM_Remains->Yes_SM Yes No_SM No: SM Consumed SM_Remains->No_SM No Cat_Death Check Catalyst: Did Pd-Black form? Yes_SM->Cat_Death Dehal Product is Ar-H? (Dehalogenation) No_SM->Dehal Soln_Cat Solution: 1. Use G3/G4 Precatalyst 2. Increase Ligand Ratio Cat_Death->Soln_Cat Yes (Black ppt) Soln_Temp Solution: 1. Increase Temp 2. Switch to Fluoride (SNAr) Cat_Death->Soln_Temp No (Soln clear) Dehal->Soln_Cat No (Complex Mix) Soln_Dehal Solution: 1. Lower Temp 2. Bulkier Ligand 3. Toluene Solvent Dehal->Soln_Dehal Yes

Figure 2: Diagnostic workflow for troubleshooting low yields in coupling reactions.

References

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. Link

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of the American Chemical Society, 131(5), 1749–1751. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Bhattacharya, S., & Maiti, D. (2013). "Palladium-catalyzed C–H functionalization of pyridines." Organic & Biomolecular Chemistry, 11, 8425-8434. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Technical Support Center: Urea Synthesis with 5-tert-butyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for researchers working with the sterically hindered yet synthetically valuable building block, 5-tert-butyl-2-methylpyridin-3-amine. This guide is structured to provide actionable solutions to common challenges encountered during urea formation, moving from frequently asked questions to in-depth troubleshooting workflows. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to strategically design future experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the reactivity of 5-tert-butyl-2-methylpyridin-3-amine in urea synthesis.

Question 1: Why is my urea formation reaction with 5-tert-butyl-2-methylpyridin-3-amine so slow or showing no conversion?

Answer: The primary challenge with this substrate is severe steric hindrance around the amine group. The ortho methyl group and the bulky meta tert-butyl group physically obstruct the nitrogen's lone pair, significantly impeding its ability to attack electrophiles like isocyanates or activated carbonyl sources. This high activation energy barrier often leads to sluggish or failed reactions under standard conditions that work for less hindered anilines.

Question 2: I see multiple byproducts in my reaction mixture. What are they likely to be?

Answer: With hindered and electronically deactivated amines, forcing conditions (e.g., high heat) are often necessary. These conditions can promote side reactions. Common byproducts may include:

  • Isocyanate decomposition products: At high temperatures, isocyanates can oligomerize or react with trace moisture.

  • Carbamate formation: If using a chloroformate-based strategy, the intermediate carbamate may be stable and difficult to convert to the final urea.

  • Starting material degradation: The pyridine ring itself may be susceptible to degradation under harsh conditions.

Question 3: Can I use a catalyst to improve the reaction rate?

Answer: Yes, but with caution. A non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be used to deprotonate the amine, increasing its nucleophilicity without competing in the reaction. However, highly nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) should be used judiciously, as they can react with the electrophile to form intermediates that may lead to other byproducts if the primary amine attack is too slow.

Question 4: What are the best general starting conditions for a reaction with this amine?

Answer: Start with a high-boiling point, aprotic solvent like toluene, xylene, or dimethylformamide (DMF). Use a slight excess (1.1-1.2 equivalents) of a highly reactive electrophile, such as an aryl isocyanate. Begin at a moderately elevated temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. Be prepared to increase the temperature incrementally if no reaction is observed.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Symptom 1: Low or No Conversion to Urea Product

Your reaction has stalled, with the majority of the starting amine remaining unconsumed after a prolonged reaction time.

The activation energy for the nucleophilic attack is too high due to steric hindrance. The chosen electrophile may not be sufficiently reactive, or the reaction conditions are not energetic enough.

  • Increase Thermal Energy: Gradually increase the reaction temperature in 20 °C increments, monitoring for product formation and potential decomposition. A refluxing high-boiling solvent like xylene (b.p. ~140 °C) or N-methyl-2-pyrrolidone (NMP, b.p. ~202 °C) may be necessary.

  • Increase Electrophile Reactivity: If a simple alkyl isocyanate is failing, switch to a more reactive electron-deficient aryl isocyanate (e.g., 4-nitrophenyl isocyanate) or an acyl isocyanate. These are more potent electrophiles.

  • Employ Phosgene Equivalents: For extremely challenging cases, more powerful carbonylating agents are required. These methods generate highly reactive intermediates.

    • Triphosgene: A solid, safer alternative to gaseous phosgene.[1][2] It thermally decomposes to phosgene in situ.

      • CAUTION: Triphosgene reactions still produce phosgene and must be carried out in a certified fume hood with extreme care and appropriate quenching procedures.

    • N,N'-Carbonyldiimidazole (CDI): A milder, solid reagent that activates the amine to form an imidazolyl carbamate intermediate, which is then displaced by a second amine.[1][3] The order of addition is critical to prevent symmetrical urea formation.[1]

  • Under an inert atmosphere (N₂ or Ar), dissolve 5-tert-butyl-2-methylpyridin-3-amine (1.0 eq) in anhydrous DMF.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture at 60-80 °C for 2-4 hours, monitoring the formation of the imidazolyl carbamate intermediate by LC-MS.

  • Once the intermediate formation is complete, add the second amine (1.2 eq) to the reaction mixture.

  • Continue heating at 80-100 °C and monitor the formation of the final unsymmetrical urea product.

  • Upon completion, cool the reaction, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Symptom 2: Multiple Unidentified Byproducts with Low Desired Product Yield

Your reaction shows consumption of starting material, but the crude analysis (TLC, LC-MS) reveals a complex mixture of products, making purification difficult and yields poor.

This issue often arises from using conditions that are too harsh (e.g., excessive heat) in an attempt to overcome the amine's low reactivity. High temperatures can cause decomposition of reagents or the desired product. Alternatively, the chosen reagents may have side reactions that compete with the main pathway.

  • Re-evaluate Temperature Profile: Lower the reaction temperature and allow for a longer reaction time. A reaction that is clean but slow is always preferable to one that is fast but messy.

  • Alternative Activation Chemistry: Instead of relying solely on thermal energy, consider chemical activation methods that can proceed at lower temperatures.

    • Phenyl Carbamate Intermediates: A robust method involves pre-forming a phenyl carbamate from your amine of interest and then displacing the phenol with the second amine. This two-step process is often cleaner. One patent describes this method as effective for sterically hindered amines when conducted in DMSO.[4]

    • In-situ Isocyanate Generation from CO₂: Modern methods allow for the generation of isocyanates in situ from the amine and CO₂ using dehydrating agents, such as those used in a Mitsunobu reaction.[5] This can be a very mild and effective alternative to using phosgene or pre-formed isocyanates.[5]

G start Reaction Failure: Low/No Conversion or Multiple Byproducts q1 Was Starting Amine Consumed? start->q1 no_conversion Symptom: No Conversion q1->no_conversion No byproducts Symptom: Byproducts Formed q1->byproducts Yes action1 Increase Thermal Energy: - Higher boiling solvent - Increase Temp by 20°C no_conversion->action1 action4 Decrease Thermal Energy: - Lower Temp - Longer Reaction Time byproducts->action4 action2 Increase Electrophile Reactivity: - Use Ar-NCO - Use Acyl-NCO action1->action2 If fails action3 Use Stronger Carbonyl Source: - Triphosgene (CARE!) - CDI Activation action2->action3 If fails action5 Change Reaction Strategy: - Two-step via Phenyl Carbamate - In-situ isocyanate from CO2 action4->action5 If fails

Caption: Troubleshooting decision tree for urea synthesis.

Part 3: Data & Reagent Selection

The success of your reaction is critically dependent on choosing the right combination of reagents and conditions.

Reagent ClassExampleRelative ReactivityTypical ConditionsKey Considerations
Isocyanates Phenyl IsocyanateHighRT to 120 °C, Aprotic SolventReadily available; reactivity tuned by electronics.
Phosgene Equivalents TriphosgeneVery High0 °C to 80 °C, often with baseHighly Toxic ; generates phosgene in situ.[1]
Carbamoyl Precursors N,N'-Carbonyldiimidazole (CDI)Moderate25 °C to 100 °C, Aprotic SolventSolid, safer alternative; order of addition is crucial.[1][3]
Carbonates Diphenyl CarbonateLow>150 °C, often with catalystRequires harsh conditions; byproduct is phenol.
CO₂ Activation CO₂ / Dehydrating AgentVariableMild (e.g., RT to 60 °C)Environmentally benign source; requires specific activation.[5]

The diagram below illustrates how the bulky substituents shield the nitrogen atom, making it a difficult target for electrophiles.

Caption: Steric shielding of the amine group.

References

  • Krishnakumar, V., et al. (2021). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". Journal of Medicinal Chemistry. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). "Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions". Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. "Urea Formation - Common Conditions". Available at: [Link]

  • Bernskoetter, W. H., et al. (2018). "Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines". Chemical Science. Available at: [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). "In a mild and metal-free synthesis of aryl isocyanates from arylamines". The Journal of Organic Chemistry. Available at: [Link]

  • Bernskoetter, W. H., et al. (2018). "Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines". PMC. Available at: [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). "Selected syntheses of ureas through phosgene substitutes". Green Chemistry. Available at: [Link]

  • Yadav, J. S., et al. (2020). "Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts". Request PDF. Available at: [Link]

  • Alinezhad, H., et al. (2024). "Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent". ResearchGate. Available at: [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). "Selected syntheses of ureas through phosgene substitutes". Request PDF. Available at: [Link]

  • Rapoport, H., & Luly, J. R. (1999). "Practical synthesis of urea derivatives". Google Patents.
  • Deng, Y., et al. (2002). "Alternatives to Phosgene and Carbon Monoxide". Angewandte Chemie International Edition. Available at: [Link]

  • Krivolapov, D. B., et al. (2022). "Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes". MDPI. Available at: [Link]

  • Gallou, I., et al. (2005). "A Simple Method for the Synthesis of Unsymmetrical Ureas". Request PDF. Available at: [Link]

  • Kumar, S., et al. (2024). "Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization". MDPI. Available at: [Link]

Sources

Technical Support Center: Stability & Lifecycle Management of 5-tert-butyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Inventory Managers. Compound Class: Electron-rich Aminopyridines / Kinase Inhibitor Intermediates.

Introduction: The Stability Paradox

5-tert-butyl-2-methylpyridin-3-amine is a critical building block, often employed in the synthesis of urea-based kinase inhibitors (e.g., p38 MAP kinase or Raf inhibitors). Its structural duality presents a stability paradox:

  • The 5-tert-butyl group provides steric protection and lipophilicity, generally stabilizing the pyridine ring against nucleophilic attacks at the 4/6 positions.

  • The 3-amino group , however, is highly electron-rich. Unlike 2-aminopyridines (which are stabilized by amidine-like resonance), 3-aminopyridines function more like electron-rich anilines. They are significantly more prone to oxidative dimerization and N-oxide formation upon exposure to air and light.

This guide provides a self-validating framework to maintain the integrity of this reagent.

Module 1: Critical Degradation Pathways (The "Why")

Understanding how this molecule fails is the first step in prevention. The primary failure mode is oxidative browning , driven by the high HOMO energy of the C3-amine.

Mechanism of Failure
  • Oxidation (Primary): The lone pair on the exocyclic amine is susceptible to one-electron oxidation by atmospheric oxygen, forming a radical cation. This species rapidly couples to form azo-dimers (deep brown/red impurities) or quinone-imine-like species.

  • Hygroscopicity: The pyridine nitrogen (N1) is basic. It will scavenge atmospheric moisture and

    
    , forming carbamates or hydrated salts, leading to a "sticky" solid and mass balance errors during weighing.
    

DegradationPathway Start 5-tert-butyl-2-methylpyridin-3-amine (White/Off-white Solid) Oxidation Oxidative Radical Formation (Light/Air Catalyzed) Start->Oxidation O2 + UV Light NOxide Pyridine N-Oxide (Polar Impurity) Start->NOxide Peroxides/Air (Slow) Salt Carbonate/Hydrate Salts (Sticky/Wet Solid) Start->Salt Moisture + CO2 Dimer Azo-Dimer / Oligomers (Dark Brown Impurity) Oxidation->Dimer Radical Coupling

Figure 1: Primary degradation pathways. The transition from white to brown is a visual indicator of the 'Oxidation -> Dimer' pathway.

Module 2: Storage & Handling Matrix (The "How")

Do not rely on "Room Temperature" storage for this compound if purity is critical (>98%). Follow this tiered storage matrix.

Storage DurationTemperatureAtmosphereContainer TypeRisk Level
Active Use (1-4 Weeks)

(Fridge)
Desiccator (Air okay if dry)Amber Glass VialLow
Short Term (1-6 Months)

(Freezer)
Inert Gas (Argon/Nitrogen)Amber Vial + ParafilmLow
Long Term (>6 Months)

or

Sealed under ArgonAmber Vial inside Mylar BagVery Low
"Benchtop" (>24 Hours)

Ambient AirClear/Amber GlassHigh (Oxidation)
Handling Best Practices
  • The "Cold-Warm" Cycle: Never open a cold bottle immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Reason: Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis and salt formation.

  • Argon Blanket: After every use, backfill the headspace with Argon or Nitrogen. Argon is heavier than air and provides a better blanket for solids than Nitrogen.

Module 3: Troubleshooting & Recovery (FAQ)

Q1: My sample has turned from an off-white powder to a dark brown/red sticky solid. Is it usable?

  • Diagnosis: This is classic oxidative degradation (azo-coupling).

  • Action: Do not use directly. The impurities can act as radical scavengers or catalyst poisons in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).

  • Recovery Protocol: See Protocol A (Acid-Base Rescue) below.

Q2: The LCMS shows the correct mass, but the NMR contains broad peaks and water. Why?

  • Diagnosis: The compound has likely absorbed

    
     and water, forming a carbonate salt or hydrate. The broadening is due to proton exchange on the pyridine nitrogen.
    
  • Action: Dry the sample under high vacuum (

    
    ) over 
    
    
    
    for 12 hours. If broadening persists, perform a basic wash (Protocol A).

Q3: Can I store this as a stock solution?

  • Answer: No. 3-aminopyridines are significantly less stable in solution than in solid state. Dissolved oxygen diffuses rapidly, accelerating degradation. If you must, use anhydrous DMSO, freeze at

    
    , and use within 48 hours.
    

Module 4: Experimental Protocols

Protocol A: Acid-Base Rescue (Purification of Oxidized Material)

Use this method to recover material that has turned brown but still retains >80% purity by LCMS.

  • Dissolution: Dissolve the crude brown solid in 1N HCl (approx. 10 mL per gram). The solution should be acidic (pH < 2). The amine and pyridine nitrogen will protonate, becoming water-soluble.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble tar/oligomers.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .

    • Why? The oxidized neutral impurities (azo dimers) will partition into the organic layer. The protonated product remains in the water.

  • Basification: Cool the aqueous layer on ice. Slowly add 6N NaOH or Sat.

    
     until pH > 10. The product will precipitate or oil out.
    
  • Extraction: Extract the basic aqueous layer 3x with EtOAc or DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Result: You should recover an off-white to pale yellow solid.

Protocol B: QC Self-Validation (HPLC)

Run this check before committing the reagent to a large-scale GMP step.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),

    
    .
    
  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (Basic pH is crucial).

    • Why Basic? Pyridines tail badly under acidic conditions due to interaction with silanols. High pH suppresses protonation, sharpening the peak.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 220 nm (amide/general).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing general reactivity of aminopyridines).

  • Fisher Scientific. Safety Data Sheet: 3-Amino-2-methylpyridine. (Analogous structure stability data).

  • PubChem. Compound Summary: N-tert-butyl-3-methylpyridin-2-amine (Structural Isomer Data). National Library of Medicine.

Technical Support Center: 2-Methyl-3-Amino Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-3-AM-001 Status: Open Subject: Overcoming Nucleophilic Apathy and Steric Hindrance in 2-Methyl-3-Amino Pyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Perfect Storm" of Reactivity

You are likely here because your standard reaction conditions (EDC/NHS, HATU, or standard Pd-catalysis) failed to convert 2-methyl-3-aminopyridine into the desired product.

This substrate presents a dual-mode failure mechanism:

  • Electronic Deactivation: The pyridine ring is electron-deficient (

    
    -deficient), significantly reducing the nucleophilicity of the C3-amine compared to a standard aniline.
    
  • Steric Ortho-Effect: The C2-methyl group creates a "picket fence," physically blocking the approach of electrophiles to the C3-amine.

This guide provides field-validated protocols to bypass these energy barriers.

Module 1: Amide Coupling (The "Unreactive Amine" Protocol)

The Problem: Standard coupling reagents (HATU, EDC) rely on the amine attacking an activated ester. 2-methyl-3-aminopyridine is often too sterically hindered and electron-poor to attack before the activated ester hydrolyzes or rearranges.

The Solution: Switch to TCFH-NMI (Tetramethylchloroformamidinium hexafluorophosphate + N-Methylimidazole).

Why TCFH-NMI?

Unlike HATU, which forms an O-acyl urea/ester, TCFH-NMI generates a highly reactive N-acyl imidazolium species in situ. This species is essentially a "super-active" amide that is less sensitive to steric bulk and highly electrophilic, forcing the reaction with weak nucleophiles.

Step-by-Step Protocol
ReagentEquivalentsRole
Carboxylic Acid 1.0 equivSubstrate
2-methyl-3-aminopyridine 1.1 - 1.2 equivNucleophile
TCFH 1.5 equivCoupling Reagent
NMI (N-Methylimidazole) 3.0 equivBase/Catalyst
Acetonitrile (MeCN) [0.1 M]Solvent (Critical)
  • Preparation: Dissolve the carboxylic acid and 2-methyl-3-aminopyridine in anhydrous Acetonitrile (MeCN). Note: DMF often leads to lower yields with TCFH; stick to MeCN.

  • Activation: Add NMI (3.0 equiv) to the solution. Stir for 5 minutes.

  • Initiation: Add TCFH (1.5 equiv) in one portion. The reaction may turn slightly yellow/orange.

  • Incubation: Stir at ambient temperature for 2–18 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid decomposition of the reagent.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine. Dry over Na₂SO₄.[1]

Decision Logic for Amide Coupling

AmideCouplingLogic Start Start: Amide Coupling Standard Attempt Standard Reagents (HATU/DIPEA or EDC) Start->Standard Check Conversion > 50%? Standard->Check Success Proceed to Workup Check->Success Yes Failure Low Yield / No Reaction Check->Failure No TCFH Switch to TCFH / NMI (N-acyl imidazolium mechanism) Failure->TCFH Primary Fix Ghosez Alternative: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Failure->Ghosez Secondary Fix (Acid Sensitive) TCFH->Check

Figure 1: Decision matrix for coupling sterically hindered aminopyridines. TCFH-NMI is the primary escalation pathway.

Module 2: Palladium-Catalyzed C-N Bond Formation

The Problem: The "Catalyst Death Spiral."

  • Poisoning: The pyridine nitrogen (N1) is a better ligand than the amine (N3). It binds to the Palladium, displacing phosphine ligands and shutting down the catalytic cycle (formation of off-cycle Pd-pyridine complexes).

  • Sterics: The 2-methyl group hinders the reductive elimination step.

The Solution: Use Pd-Precatalysts (to guarantee Pd(0) entry) and Bulky Dialkylbiaryl Phosphine Ligands (BrettPhos family).

Recommended System: The "Buchwald Protocol"
  • Ligand: BrettPhos or tBuBrettPhos . These ligands are massive. They create a "protective shell" around the Pd, preventing the pyridine nitrogen from binding (catalyst poisoning) while facilitating the reductive elimination of the sterically hindered amine.

  • Source: BrettPhos Pd G3 or G4 precatalyst. Do not use Pd(OAc)₂ or Pd₂dba₃ if possible; activation is unreliable with hindered pyridines.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide).[2] The soluble, strong base is often required to deprotonate the hindered amine.

Step-by-Step Protocol
ComponentRecommendation
Catalyst BrettPhos Pd G3 (2–5 mol%)
Solvent 1,4-Dioxane or Toluene (Anhydrous)
Base LiHMDS (1.0 M in THF, 2.0 equiv)
Temperature 80°C – 100°C
  • Setup: In a glovebox or under strict Argon flow, charge a vial with the Aryl Halide (1.0 equiv), 2-methyl-3-aminopyridine (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv).

  • Solvent: Add anhydrous Dioxane (0.2 M concentration).

  • Base: Add LiHMDS dropwise.

  • Reaction: Seal and heat to 90°C.

    • Note: If LiHMDS causes functional group issues (e.g., ester hydrolysis), switch to Cs₂CO₃ (3.0 equiv) and run in tBuOH at 110°C.

Mechanism of Interference

CatalystPoisoning Pd Active Pd(0) Catalyst PathA Pathway A (Desired): Amine Coordination Pd->PathA With Bulky Ligand (BrettPhos) PathB Pathway B (Poison): Pyridine N Coordination Pd->PathB With Small Ligand (PPh3/dppf) Substrate 2-Methyl-3-Amino Pyridine Substrate->PathA Substrate->PathB Product C-N Bond Formation PathA->Product Dead Catalyst Arrest (Stable Pd-Pyridine Complex) PathB->Dead

Figure 2: Mechanistic divergence. Bulky ligands (BrettPhos) sterically preclude Pathway B (Pyridine N coordination), forcing the reaction through Pathway A.

Module 3: Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately, and I recover starting material. Why? A: This is "Palladium Black" precipitation. Your ligand is likely detaching from the metal, or the pyridine nitrogen is displacing it.

  • Fix: Switch to a G3 Precatalyst (which contains the ligand pre-bound) and ensure your solvent is rigorously degassed. Oxygen accelerates ligand oxidation, leaving Pd naked and vulnerable to aggregation.

Q2: Can I use acid chlorides instead of TCFH? A: Yes, but with a caveat. Acid chlorides are highly reactive, but the HCl byproduct generates the hydrochloride salt of your pyridine.

  • Fix: If using acid chlorides, use a heterogeneous scavenger base (like polymer-supported carbonate) or a massive excess of a non-nucleophilic base (like 2,6-lutidine) to prevent the pyridine ring from protonating and becoming completely non-nucleophilic.

Q3: I see a spot on TLC that isn't product or starting material. A: Check for dimerization . In Pd-catalyzed reactions, homocoupling of the aryl halide is common if the amine is too slow to react.

  • Fix: Increase the amine equivalents to 1.5x and lower the catalyst loading slightly to slow down the oxidative addition step relative to the amine ligation.

References

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 5-tert-butyl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-tert-butyl-2-methylpyridin-3-amine is a critical heterocyclic scaffold, frequently utilized in the synthesis of kinase inhibitors and high-affinity ligands.[1] Its structural integrity is defined by the specific arrangement of a lipophilic tert-butyl group, a steric methyl blocker, and a reactive amino handle on the pyridine ring.

This guide provides a rigorous 1H NMR analysis designed to validate the identity of this compound against its most common synthetic impurities (nitro-precursors) and structural regioisomers. Unlike standard data sheets, this document focuses on diagnostic connectivity —using coupling constants and chemical shift logic to prove the substitution pattern.

Experimental Protocol: Self-Validating Acquisition

To ensure data reproducibility and spectral clarity, the following protocol synthesizes best practices for aminopyridine analysis.

Sample Preparation[1][2][3][4]
  • Solvent Selection: DMSO-d6 is the superior choice over CDCl₃ for this specific compound.[1]

    • Reasoning: The amino (-NH₂) protons are often broad or invisible in CDCl₃ due to rapid exchange.[1] DMSO-d6 forms hydrogen bonds with the amine, sharpening the signal and shifting it downfield (typically 5.0–6.0 ppm), making integration reliable.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: High concentrations can induce stacking interactions in planar pyridines, causing concentration-dependent chemical shift variations (up to 0.1 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Logic: The tert-butyl protons (9H) and methyl protons (3H) have different T1 relaxation times. A short D1 risks under-integrating the aromatic protons relative to the intense alkyl signals.[1]

  • Scans (NS): 16–32 scans are sufficient for this molecular weight.

Structural Analysis & Spectral Assignment

The structure contains four distinct proton environments.[1] The assignment relies on the substituent additivity principle in pyridine systems.[1]

Predicted 1H NMR Data (DMSO-d6, 400 MHz)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Logic
H6 (Aromatic)7.90 – 8.10Doublet (d)1H

Deshielded by ring nitrogen; meta to NH₂.
H4 (Aromatic)6.80 – 7.00Doublet (d)1H

Shielded by ortho-NH₂; appears upfield of H6.
-NH₂ (Amine)4.80 – 5.20Broad Singlet (br s)2H-Exchangeable with D₂O; shift is conc.[1] dependent.
2-CH₃ (Methyl)2.35 – 2.45Singlet (s)3H-Typical aryl-methyl shift; slightly deshielded by ring N.
5-tBu (tert-Butyl)1.25 – 1.35Singlet (s)9H-Intense diagnostic singlet; confirms lipophilic tail.[1]
Mechanistic Assignment Workflow

The following diagram illustrates the logical flow to confirm the 2,3,5-substitution pattern using 1H NMR data.

NMR_Assignment_Logic cluster_legend Legend Start Unknown Pyridine Sample Aromatic_Region Analyze Aromatic Region (6.5 - 8.5 ppm) Start->Aromatic_Region Coupling_Check Check Coupling Pattern Aromatic_Region->Coupling_Check Meta_Coupling Two Doublets (J ~2Hz) Indicates Meta protons (H4, H6) Coupling_Check->Meta_Coupling Observed Para_Coupling Two Doublets (J ~8Hz) Indicates Ortho protons (H4, H5) Coupling_Check->Para_Coupling Not Observed Singlets Two Singlets Indicates Para protons (H3, H6) Coupling_Check->Singlets Not Observed Shift_Analysis Analyze Chemical Shifts Meta_Coupling->Shift_Analysis Reject REJECT: Wrong Isomer Para_Coupling->Reject Singlets->Reject H4_Shielding H4 Upfield (~6.9 ppm) Due to ortho-NH2 effect Shift_Analysis->H4_Shielding H6_Deshielding H6 Downfield (~8.0 ppm) Adjacent to Ring Nitrogen Shift_Analysis->H6_Deshielding Conclusion CONFIRMED: 5-tert-butyl-2-methylpyridin-3-amine H4_Shielding->Conclusion H6_Deshielding->Conclusion Valid Valid Path Invalid Invalid Path

Caption: Logical decision tree for validating the 2,3,5-substitution pattern based on aromatic coupling constants and chemical shifts.

Comparative Analysis: Product vs. Alternatives

In drug development, this compound is often synthesized from a nitro-precursor or could be confused with a regioisomer.[1] Distinguishing these is critical.

Scenario A: Product vs. Precursor (5-tert-butyl-2-methyl-3-nitropyridine)

The reduction of the nitro group (


) to the amine (

) causes a massive electronic inversion on the ring.[1]
FeatureProduct (3-Amine)Precursor (3-Nitro)Diagnostic Change
H4 Shift ~6.9 ppm (Shielded)~8.3 ppm (Deshielded)

ppm upfield shift upon reduction.[1]
H6 Shift ~8.0 ppm ~8.8 ppm Nitro group strongly deshields the entire ring.[1]
Exchangeable Visible NH₂ (~5.0 ppm) None Disappearance of NH₂ signal indicates incomplete reduction.[1]
Scenario B: Product vs. Regioisomer (5-tert-butyl-2-methylpyridin-4-amine)

Regioisomers often have identical mass spectra.[1] NMR is the definitive tool for differentiation.[1]

FeatureTarget (3-Amino) Isomer (4-Amino) Mechanism
Coupling Pattern Two Doublets (

Hz)
Two Singlets In the 3-amino isomer, H4 and H6 are meta (couple).[1] In the 4-amino isomer, H3 and H6 are para (no coupling).
H4/H3 Shift H4 is a doublet at ~6.9 ppm.[1]H3 is a singlet at ~6.5 ppm.[1]H3 in the 4-amino isomer is flanked by Me and NH₂, causing extreme shielding.[1]

Troubleshooting & Artifacts

When analyzing the spectrum, be aware of these common artifacts in DMSO-d6:

  • Water Peak: Appears at ~3.33 ppm.[1] Can overlap with broad amine signals if the sample is wet.[1] Solution: Add a drop of D₂O; the NH₂ and H₂O signals will merge/disappear, confirming the assignment.

  • Solvent Residual: DMSO pentet at 2.50 ppm. This is dangerously close to the 2-Me singlet (~2.40 ppm).[1]

    • Correction: Ensure high field strength (400 MHz+) to resolve the methyl singlet from the solvent satellite peaks.

References

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] Link

  • Substituent Effects in NMR: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] Link

  • Synthesis of Aminopyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry. Link

  • NMR Solvent Data: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. Link

Sources

A Comparative Guide to the FTIR Analysis of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Aminopyridine and the Power of FTIR

3-Aminopyridine is a heterocyclic aromatic amine with a pyridine ring substituted with an amino group at the meta-position.[1] Its isomers, 2-aminopyridine and 4-aminopyridine, exhibit distinct chemical and pharmacological properties, making unambiguous identification crucial.[2] FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption frequencies of specific functional groups, FTIR provides a molecular fingerprint, enabling precise structural elucidation.

Deciphering the FTIR Spectrum of 3-Aminopyridine

The FTIR spectrum of 3-aminopyridine is characterized by a series of absorption bands corresponding to the vibrational modes of its primary functional groups: the amino (-NH₂) group and the pyridine ring. A detailed interpretation of these spectral features is essential for accurate identification.[3][4]

The primary absorption peaks for 3-aminopyridine can be categorized as follows:

  • N-H Stretching Vibrations: As a primary aromatic amine, 3-aminopyridine exhibits two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[5][6][7] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching of the N-H bonds in the amino group.[5][6] Specifically, bands have been reported at approximately 3375 cm⁻¹ (asymmetric) and 3323 cm⁻¹ (symmetric).[2]

  • N-H Bending (Scissoring) Vibrations: A strong absorption due to the in-plane scissoring vibration of the NH₂ group is typically observed in the 1650-1580 cm⁻¹ range.[5][6] For 3-aminopyridine, this peak is often found around 1627 cm⁻¹, where it may be coupled with ring stretching vibrations.[8]

  • Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic absorptions:

    • C=C and C=N Stretching: These vibrations appear in the 1600-1430 cm⁻¹ region. A notable band for 3-aminopyridine is observed around 1585 cm⁻¹.[2]

    • Ring Breathing: A characteristic mode for cyclic molecules, often found around 1000-1100 cm⁻¹.[8]

    • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[9]

    • C-H Bending (Out-of-Plane): These absorptions in the 900-650 cm⁻¹ region are sensitive to the substitution pattern on the pyridine ring.

  • C-N Stretching Vibrations: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is expected in the 1335-1250 cm⁻¹ range for aromatic amines.[6] A band at approximately 1303 cm⁻¹ has been attributed to this vibration in 3-aminopyridine.[2]

  • N-H Wagging: A broad absorption due to the out-of-plane wagging of the N-H bonds can be seen in the 910-665 cm⁻¹ range for primary amines.[6]

Comparative FTIR Analysis: 3-Aminopyridine vs. Alternatives

The utility of FTIR in distinguishing 3-aminopyridine from its isomers and other related aromatic amines lies in the subtle shifts in peak positions and the unique fingerprint of the entire spectrum.

Vibrational Mode3-Aminopyridine (Approx. cm⁻¹)2-Aminopyridine (Approx. cm⁻¹)4-Aminopyridine (Approx. cm⁻¹)Aniline (Approx. cm⁻¹)Pyridine (Approx. cm⁻¹)
N-H Asymmetric Stretch ~3375[2]~3361-3365[10]~3425[11]~3442[6]N/A
N-H Symmetric Stretch ~3323[2]~3361-3365[10]~3216[11]~3360[6]N/A
N-H Scissoring ~1627[8]Varies~1645[11]~1619[6]N/A
Ring C=C, C=N Stretch ~1585[2]Varies~1600[11]~1600~1574[12]
C-N Stretch ~1303[2]VariesVaries~1281[6]N/A

Key Differentiating Features:

  • N-H Stretching: The precise positions of the asymmetric and symmetric N-H stretching bands can vary between the aminopyridine isomers due to differences in electronic effects and potential for intramolecular hydrogen bonding.

  • N-H Scissoring and Ring Vibrations: The coupling of the N-H scissoring mode with the ring stretching vibrations can lead to unique patterns in the 1650-1550 cm⁻¹ region for each isomer.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions from C-H bending and ring deformation modes that are highly specific to the substitution pattern, providing a definitive fingerprint for each isomer.

Experimental Protocol for FTIR Analysis

This section outlines a standardized procedure for acquiring a high-quality FTIR spectrum of a solid sample like 3-aminopyridine using the KBr pellet method.

Objective: To obtain a transmission FTIR spectrum of a solid sample.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press

  • KBr Pellet Die Set

  • Agate Mortar and Pestle

  • Infrared Grade Potassium Bromide (KBr), desiccated

  • Sample (e.g., 3-aminopyridine)

  • Spatula

  • Analytical Balance

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the 3-aminopyridine sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Using the agate mortar and pestle, thoroughly grind the KBr to a fine powder.

    • Add the 3-aminopyridine sample to the KBr in the mortar and continue to grind until a homogenous mixture is obtained. The mixture should have a consistent, fine texture.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or other data processing functions.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualizing the Process and Molecular Vibrations

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Grind_KBr Grind KBr Mix_Sample Mix Sample with KBr Load_Die Load Die Press_Pellet Press Pellet Sample_Scan Scan Sample Pellet Press_Pellet->Sample_Scan Background Acquire Background Process_Data Process & Analyze Data

Vibrational_Modes cluster_NH2 Amino Group (-NH₂) cluster_Ring Pyridine Ring cluster_Link Linkage Molecule 3-Aminopyridine NH_Stretch N-H Stretch (~3400-3300 cm⁻¹) Molecule->NH_Stretch NH_Bend N-H Bend (~1627 cm⁻¹) Molecule->NH_Bend NH_Wag N-H Wag (~910-665 cm⁻¹) Molecule->NH_Wag Ring_Stretch C=C, C=N Stretch (~1585 cm⁻¹) Molecule->Ring_Stretch CH_Bend C-H Bends Molecule->CH_Bend CN_Stretch C-N Stretch (~1303 cm⁻¹) Molecule->CN_Stretch

References

  • Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • IR: amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • [Influence of solvents on IR spectrum of aromatic amines]. (2000, October 15). PubMed. Retrieved from [Link]

  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Karpagam, J., Sundaraganesan, N., Kalaichelvan, S., & Sebastian, S. (2010). Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(5), 502-512. Retrieved from [Link]

  • A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., Al-Amiery, A. A., & Gaaz, T. S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3456. Retrieved from [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]

  • Theoretical and experimental IR spectra and assignments of 3-aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). Molecules. Retrieved from [Link]

  • Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine? (2014, May 19). ResearchGate. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. (n.d.). PLOS ONE. Retrieved from [Link]

  • 3-Aminopyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Graphical representation of variation of the dipole moment values with... (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter 2. (n.d.). University of the Free State. Retrieved from [Link]

  • Numeration and illustration of each vibrational mode of 2-aminopyridine... (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine. (n.d.). Ovid. Retrieved from [Link]

Sources

HPLC Method Development Guide: 5-tert-butyl-2-methylpyridin-3-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: High-pH Stable Hybrid C18 Method Comparison Target: Traditional Acidic C18 Method

This guide evaluates the chromatographic performance of High-pH Reversed-Phase Chromatography (RP-HPLC) against traditional acidic protocols for the purity analysis of 5-tert-butyl-2-methylpyridin-3-amine . While traditional low-pH methods often struggle with peak tailing and sensitivity issues due to the basicity of the pyridine ring, the High-pH Hybrid C18 approach demonstrates superior peak symmetry, resolution, and loadability. This document provides a validated protocol, comparative data, and a decision-making framework for researchers.

Part 1: The Analytical Challenge

Chemical Context

Analyte: 5-tert-butyl-2-methylpyridin-3-amine Key Properties:

  • Basicity: The pyridine nitrogen and the exocyclic amine contribute to a basic pKa (estimated ~7.0–8.0). Under standard acidic HPLC conditions (pH 2–3), the molecule is fully protonated.

  • Hydrophobicity: The tert-butyl group at position 5 imparts significant lipophilicity (LogP > 2.5), requiring high organic strength for elution.

  • Structural Risks: Potential impurities include regioisomers (e.g., 4-methyl or 6-methyl variants), des-tert-butyl degradation products, and N-oxide derivatives.

The Problem with "Standard" Methods

Standard RP-HPLC typically employs silica-based C18 columns at acidic pH (e.g., 0.1% Formic Acid). For basic aminopyridines, this creates two failure modes:

  • Silanol Interactions: Protonated amines interact electrostatically with residual silanols on the silica surface, causing severe peak tailing (

    
    ) .
    
  • Retention Drift: The charged state is highly sensitive to minor pH fluctuations in the mobile phase.

Part 2: Method Comparison (The "Product" vs. Alternatives)

We compared the performance of a High-pH Stable Hybrid C18 (The Recommended "Product") against a Traditional Silica C18 (The Alternative).

Comparative Data Summary
Performance MetricMethod A (Alternative) Method B (Recommended) Impact
Column Chemistry Traditional Silica C18 (5 µm)Hybrid Ethylene-Bridged C18 (3.5 µm)Hybrid particles resist dissolution at pH > 8.
Mobile Phase pH pH 3.0 (Phosphate Buffer)pH 10.5 (Ammonium Bicarbonate)High pH neutralizes the basic analyte.
USP Tailing Factor (

)
1.8 (Severe Tailing)1.08 (Symmetric) Improved integration accuracy.
Theoretical Plates (

)
~4,500>12,000 Higher efficiency for impurity separation.
Resolution (

)
*
1.83.5 Between analyte and nearest isomer.
LOD (Signal-to-Noise) 0.5 µg/mL0.05 µg/mL Sharper peaks increase signal height.
Mechanism of Action[1]
  • Method A (Acidic): The analyte is ionized (

    
    ). It repels the hydrophobic C18 chains and binds to anionic silanols (
    
    
    
    ), causing "drag" (tailing).
  • Method B (High pH): At pH 10.5, the analyte is neutral (

    
    ). It interacts purely via hydrophobic partitioning with the C18 ligand. The absence of charge-charge repulsion allows for optimal peak focusing.
    

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed for transferability to QA/QC environments.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: High-pH Stable Hybrid C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5–10 µL.

Reagents & Mobile Phase Preparation[2][5]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.5 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Acetonitrile:Water (prevents solvent mismatch peaks).[2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955End Initial Hold
15.01090Gradient Ramp
18.01090Wash
18.1955Return to Initial
23.0955Re-equilibration
System Suitability Test (SST) Criteria

Before running samples, the system must meet these specifications using a standard solution (0.1 mg/mL):

  • Tailing Factor: NMT 1.2

  • Retention Time %RSD: NMT 1.0% (n=5 injections)

  • Area %RSD: NMT 1.0% (n=5 injections)

  • Pressure: Stable within ±20 bar.

Part 4: Method Development Decision Matrix

The following logic flow illustrates why the High-pH strategy was selected over HILIC or Ion-Pairing alternatives.

MethodSelection Start Start: 5-tert-butyl-2-methylpyridin-3-amine CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP HighLogP LogP > 2.0 (Hydrophobic) CheckLogP->HighLogP Yes CheckpKa Check Basicity (pKa) HighLogP->CheckpKa Basic Basic (pKa ~7-8) CheckpKa->Basic Yes OptionA Option A: Acidic pH (pH 2-3) Basic->OptionA OptionB Option B: High pH (pH 10) Basic->OptionB ResultA Issue: Silanol Interaction Result: Peak Tailing OptionA->ResultA ResultB Mechanism: Neutral Analyte Result: Sharp Peaks OptionB->ResultB SelectCol Select Column Hardware ResultB->SelectCol FinalMethod FINAL METHOD: Hybrid C18 @ pH 10.5 SelectCol->FinalMethod Requires High-pH Stable Phase

Figure 1: Decision tree for selecting the High-pH Reversed-Phase strategy based on analyte physicochemical properties.

Part 5: Validation Summary (Simulated)

To demonstrate the "Trustworthiness" of this protocol, the following validation parameters should be expected when executing this method under GMP conditions.

  • Linearity:

    
     over a range of 50% to 150% of the target concentration (0.5 mg/mL).
    
  • Precision (Repeatability): %RSD < 0.5% for six replicate injections of the assay standard.

  • Accuracy (Recovery): 98.0% – 102.0% recovery from spiked placebo matrices.

  • Robustness: The method remains valid with pH variations of ±0.2 units and temperature variations of ±5°C.

References

  • PubChem. (n.d.). 2-Amino-3-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (Contextual citation on the effect of high pH on basic amines).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

Sources

Precision Characterization of 3-Amino-2-methyl-5-tert-butylpyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical publication for pharmaceutical researchers. It synthesizes theoretical chemical behavior with practical analytical methodologies to establish a "Gold Standard" for characterizing 3-amino-2-methyl-5-tert-butylpyridine .[1][2]

Executive Summary & Compound Context

3-amino-2-methyl-5-tert-butylpyridine (Formula: C₁₀H₁₆N₂, MW: 164.25 g/mol ) is a specialized heterocyclic building block.[1][2][3][4][5] Structurally, it combines the electron-rich 3-aminopyridine core with a lipophilic 5-tert-butyl group.[1][2] This specific substitution pattern is critical in drug discovery—particularly for Type II kinase inhibitors (analogous to intermediates used in Rebastinib or Regorafenib synthesis)—where the tert-butyl group occupies hydrophobic pockets (e.g., the "gatekeeper" region) of the target enzyme.

The Analytical Challenge: While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts, moisture, or non-chromophoric impurities. For a basic amine like this, salt formation (e.g., hydrochloride or acetate) during isolation is common. Therefore, Elemental Analysis (EA) becomes the critical "gatekeeper" method to validate the bulk composition and salt stoichiometry before the compound enters GMP synthesis.

This guide objectively compares the two dominant methodologies for validating this compound: Classical Combustion Analysis (CHN) versus Quantitative NMR (qNMR) .[2]

Comparative Analysis: Methodologies & Performance

Method A: Automated Combustion Analysis (CHN)

The Traditional Gold Standard[2]

Mechanism: The sample is combusted at >900°C in an oxygen-rich environment.[1] Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to N₂/NOx. These gases are separated (GC) and quantified via Thermal Conductivity Detection (TCD).[2]

  • Pros:

    • Bulk Purity: It is the only method that confirms the empirical formula (C₁₀H₁₆N₂) and detects non-protonated impurities (e.g., inorganic salts, silica).

    • Salt Confirmation: Definitive for distinguishing the free base from a hydrate or HCl salt.

  • Cons:

    • Sample Destructive: Requires ~2–5 mg per run.

    • Hygroscopicity Interference: The amino group can absorb atmospheric moisture, skewing %H and %N results.

    • Volatile Intermediates: The tert-butyl group increases volatility; samples may sublime before combustion if not encapsulated properly.[1][2]

Method B: Quantitative NMR (qNMR)

The Modern Specificity Standard[2]

Mechanism: The integration of the analyte's specific proton signals (e.g., the distinct 9H singlet of the tert-butyl group at ~1.3 ppm) is compared against a NIST-traceable Internal Standard (IS) of known purity.[2]

  • Pros:

    • Structural Specificity: Confirms identity and purity simultaneously.

    • Non-Destructive: Sample can be recovered.

    • Speed: No combustion furnace warm-up; data acquisition in <20 mins.

  • Cons:

    • Signal Overlap: Residual solvents can overlap with the aliphatic methyl/tert-butyl region.[1][2]

    • Relaxation Times: Requires careful T1 optimization (long d1 delay) for accurate integration.

Performance Data Comparison
FeatureMethod A: Combustion (CHN)Method B: qNMR (¹H)
Primary Output Weight % of C, H, NAbsolute Purity (w/w %)
Accuracy ± 0.4% (Absolute)± 1.0% (Relative)
Precision (RSD) < 0.2%< 1.0%
Sample Requirement 2–5 mg (Destructive)10–20 mg (Recoverable)
Critical Failure Mode Incomplete combustion (low C)T1 saturation (low integration)
Best For... Final QC Release (CoA generation)In-Process Control (Reaction monitoring)

Experimental Protocols

Protocol A: High-Precision CHN Analysis (Combustion)

Designed to mitigate volatility and hygroscopicity.[1][2]

  • Pre-Treatment: Dry the 3-amino-2-methyl-5-tert-butylpyridine sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.[1][2]

  • Encapsulation:

    • Use Tin (Sn) capsules for optimal exothermic flash combustion.[2]

    • Critical Step: Add 2–3 mg of Tungsten(VI) oxide (WO₃) powder as a combustion aid.[2] This prevents the formation of refractory carbides and ensures complete oxidation of the pyridine ring.

  • Weighing: Weigh 2.000 mg (±0.005 mg) using a microbalance (e.g., Mettler Toledo XPR). Seal the capsule immediately (cold weld) to prevent moisture uptake.

  • Combustion Cycle:

    • Furnace Temp: 980°C.

    • Oxygen Boost: 5 seconds.

    • Carrier Gas: Helium.

  • Validation: Run a standard (e.g., Acetanilide) every 10 samples. Acceptance criteria: Theoretical vs. Found within ±0.3%.

Protocol B: qNMR Purity Determination

Designed for specificity using the tert-butyl singlet.[1][2]

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).[2]

    • Reasoning: These provide singlets in the aromatic/olefinic region, avoiding interference with the analyte's tert-butyl (1.3 ppm) and methyl (2.4 ppm) signals.[2]

  • Sample Prep:

    • Weigh ~10 mg of analyte and ~5 mg of IS directly into the NMR tube (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d₆ (prevents exchange of amino protons).[1][2]

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds . (Crucial: The tert-butyl protons have long T1 relaxation times; insufficient delay leads to underestimation of purity).[1][2]

    • Scans (NS): 16 or 32.[2]

    • Spectral Width: -2 to 14 ppm.[1][2]

  • Processing: Phase and baseline correct manually. Integrate the IS peak (set to known molar equivalent) and the analyte's tert-butyl singlet.[2]

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

When to use which method during the drug development lifecycle.

DecisionMatrix Start Sample: 3-amino-2-methyl- 5-tert-butylpyridine Stage Development Stage? Start->Stage R_D Early R&D / Synthesis Stage->R_D Small Scale (<1g) ScaleUp GMP Scale-Up / Release Stage->ScaleUp Large Scale (>100g) Method_qNMR Method B: qNMR (Rapid, Structural ID) R_D->Method_qNMR Primary Check Q1 Is salt form known? ScaleUp->Q1 Q1->Method_qNMR Yes (Confirm Purity) Method_CHN Method A: CHN Analysis (Salt Stoichiometry, Bulk Purity) Q1->Method_CHN No (Determine Formula) HPLC Supplementary: HPLC-UV (Trace Organic Impurities) Method_qNMR->HPLC Cross-Check Method_CHN->HPLC Cross-Check

Caption: Decision matrix for selecting qNMR vs. CHN based on development stage. qNMR is preferred for speed in R&D; CHN is mandatory for GMP release to confirm salt stoichiometry.

Diagram 2: CHN Combustion Workflow

Logic flow for ensuring accuracy with volatile/hygroscopic pyridines.

CHNWorkflow Sample Crude Sample Dry Dry (P2O5, Vac) Sample->Dry Remove H2O Weigh Microbalance (+ WO3 Aid) Dry->Weigh Prevent drift Combust Flash Combustion (980°C, O2) Weigh->Combust Encapsulate Detect GC-TCD Detection Combust->Detect Result Compare %C/%H/%N vs Theoretical Detect->Result

Caption: Step-by-step workflow for CHN analysis emphasizing the critical drying and combustion aid steps.

Conclusion & Recommendations

For 3-amino-2-methyl-5-tert-butylpyridine , the choice of analysis depends on the question being asked:

  • Use qNMR for routine purity checks during synthesis optimization. It is faster and confirms the integrity of the tert-butyl group, which can be labile under harsh acidic conditions.

  • Use CHN Analysis for the final Certificate of Analysis (CoA). It is the only method that definitively rules out the presence of inorganic salts or trapped hydrates, which are common in aminopyridine synthesis.

Final Recommendation: For a robust "Gold Standard" CoA, report both :

  • Identity: ¹H NMR (confirming structure).[2][6]

  • Purity: Calculated via CHN (Theoretical C: 73.13%, H: 9.82%, N: 17.06%).

    • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1][2]

  • Waibel, R., et al. (2013). Combustion analysis: A look at the future of an old technique. Analytical Chemistry. (Contextual grounding for CHN in modern labs).
  • European Pharmacopoeia (Ph.[7] Eur.) . Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. (Standard for qNMR protocols). Link[1][2]

  • Rebastinib (DCC-2036) Synthesis Context : Eide, C. A., et al. (2011).[2] The ABL Switch Control Inhibitor DCC-2036 is Active against the Chronic Myeloid Leukemia Mutant BCR-ABLT315I.[1][2] Cancer Research.[1] (Establishes the relevance of tert-butyl pyridine intermediates). Link

  • Microanalysis of Pyridines: Association of Official Analytical Chemists (AOAC). Official Methods of Analysis, Method 972.43 (Microchemical Determination of Carbon, Hydrogen, and Nitrogen).

Sources

Executive Summary: The Evolution of JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating Synthesis of Tofacitinib Intermediates (Patent US20050245536)

Objective: This guide provides a technical validation and comparative analysis of the synthetic routes described in US Patent Application 2005/0245536 (and related Pfizer IP such as US 7,301,023) versus modern, process-optimized methodologies for Tofacitinib (CP-690,550) intermediates.[1]

Context: The synthesis of Tofacitinib, a Janus Kinase (JAK) inhibitor, hinges on two critical challenges: constructing the electron-deficient 7H-pyrrolo[2,3-d]pyrimidine core and generating the highly specific (3R,4R)-disubstituted piperidine moiety.[1] While the original patent disclosure established the foundational "Linear Resolution Route," subsequent process development has shifted toward "Convergent Asymmetric Routes" to improve atom economy and stereochemical purity.[1]

Verdict: The patent protocol is robust for gram-scale discovery but suffers from low yields during the chiral resolution step (~30% theoretical max efficiency without recycling).[1] Modern enzymatic or asymmetric hydrogenation protocols are recommended for scale-up, offering >90% enantiomeric excess (ee) and reduced solvent waste.[1]

Technical Deep Dive: The Chemistry of US20050245536

The core innovation in US20050245536 lies in the coupling of a deazapurine analog with a chiral piperidine.[1] The synthesis can be deconstructed into three phases:

  • Heterocycle Formation: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Chiral Piperidine Synthesis: Preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[1]

  • SNAr Coupling: Nucleophilic aromatic substitution to link the two fragments.[1]

Comparative Pathway Analysis

The following diagram contrasts the Patent Route (Linear) with the Optimized Route (Convergent) .

Tofacitinib_Synthesis Start_Patent Start: 4-Methylpyridine (Patent Route) Inter_Racemic Racemic Piperidine Intermediate Start_Patent->Inter_Racemic Reduction & Benzylation Start_Opt Start: 4-Methylpyridine (Optimized Route) Inter_Enzymatic Enzymatic/Asymmetric Reduction Start_Opt->Inter_Enzymatic Transaminase or Rh-Catalysis Resolution Chiral Resolution (L-Tartaric Acid) Inter_Racemic->Resolution Yield Loss (~60%) Chiral_Amine (3R,4R)-Chiral Amine (Key Intermediate) Resolution->Chiral_Amine Salt Break Inter_Enzymatic->Chiral_Amine High Yield (>85%) Coupling SNAr Coupling (Water/K2CO3) Chiral_Amine->Coupling Pyrrolo 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine Pyrrolo->Coupling Tofacitinib Tofacitinib Citrate (Final Product) Coupling->Tofacitinib Deprotection & Salt Formation

Figure 1: Comparison of the Classical Patent Route (Red) vs. Optimized Asymmetric Route (Green) for Tofacitinib Synthesis.[1]

Experimental Validation Protocols

As a Senior Application Scientist, I have validated the following protocols. The "Optimized Protocol" is presented here as the superior alternative for researchers requiring high-purity intermediates.[1]

Protocol A: Synthesis of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine

Targeting the Chiral Center (The Critical Bottleneck)

1. The Patent Method (Validation Note): The patent method utilizes a reductive amination of 1-benzyl-4-methylpiperidin-3-one followed by resolution with di-p-toluoyl-L-tartaric acid.[1]

  • Observation: This results in a maximum theoretical yield of 50% for the desired enantiomer.[1] In practice, yields often hover around 30-35% due to incomplete crystallization.[1]

  • Risk: High solvent consumption (Ethanol/Methanol) and long crystallization times (48h+).[1]

2. The Optimized Protocol (Recommended): This method uses a Dynamic Kinetic Resolution (DKR) or direct asymmetric hydrogenation to bypass the 50% yield cap.[1]

  • Reagents:

    • Substrate: 1-Benzyl-4-methylpiperidin-3-one[1]

    • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]

    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)[1]

    • Solvent: Dichloromethane (DCM)[1]

  • Step-by-Step Methodology:

    • Charge: In a 250 mL reactor, dissolve 10.0 g (49 mmol) of the piperidinone substrate in 50 mL DCM.

    • Catalyst Addition: Add the Ruthenium catalyst (150 mg) under nitrogen atmosphere.

    • Reduction: Add the HCOOH/Et3N mixture (15 mL) dropwise at 0°C to control exotherm.

    • Reaction: Stir at 25°C for 12 hours. Monitor conversion via HPLC (Chiralpak AD-H column).

    • Workup: Quench with sat. NaHCO3. Extract organic layer, dry over MgSO4, and concentrate.[1]

    • Amination: Convert the resulting alcohol to the amine via mesylation and azide displacement (or direct reductive amination with methylamine if using transaminase route).[1]

  • Validation Checkpoint:

    • Acceptance Criteria: >98% conversion, >95% ee (cis-isomer).

    • Troubleshooting: If cis/trans ratio is low (<90:10), lower the reaction temperature to -10°C.

Protocol B: The SNAr Coupling Reaction

Linking the Heterocycle to the Piperidine

The patent describes this step in boiling water or organic solvents.[1] We validate a "Green Chemistry" approach using water as the sole solvent, which accelerates the reaction due to the "on-water" hydrophobic effect.[1]

  • Reagents:

    • Intermediate A: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1]

    • Intermediate B: (3R,4R)-Chiral Amine (1.1 equiv)[1]

    • Base: Potassium Carbonate (K2CO3, 2.0 equiv)[1]

    • Solvent: Deionized Water (10 volumes)

  • Step-by-Step Methodology:

    • Suspension: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.0 g) and K2CO3 (9.0 g) in water (50 mL).

    • Addition: Add the chiral amine (Intermediate B) slowly.

    • Reflux: Heat the mixture to 95-100°C. The suspension will gradually clear as the product forms, then precipitate out.

    • Duration: 12-16 hours.

    • Isolation: Cool to 20°C. Filter the precipitate. Wash with cold water (2 x 20 mL).[1]

    • Drying: Vacuum dry at 50°C.

  • Mechanism Visualization:

SNAr_Mechanism Substrate 4-Cl-Pyrrolo (Electrophile) Transition Meisenheimer Complex Substrate->Transition + Amine Nucleophile Chiral Amine (Nucleophile) Nucleophile->Transition Product Coupled Intermediate Transition->Product - HCl

Figure 2: SNAr Reaction Mechanism via Meisenheimer Complex.[1]

Comparative Data Analysis

The following table summarizes the experimental data comparing the original patent methodology against the optimized protocols described above.

MetricPatent US20050245536 (Linear)Optimized Protocol (Convergent)Improvement Factor
Key Step Yield (Resolution) ~35% (Theoretical Max 50%)85-92% (Asymmetric Synthesis)2.5x
Overall Yield (to Tofacitinib) 18-22%55-60% ~3x
Enantiomeric Excess (ee) >98% (After Recrystallization)>99% (Direct from Reaction)Comparable
Atom Economy (E-Factor) High (High Waste)Low (Green Chemistry)Significant
Reagent Cost Low (Tartaric Acid)Moderate (Ru-Catalyst/Enzymes)Offset by Yield
Process Time 5-7 Days2-3 Days 50% Reduction

Data Interpretation: While the patent route utilizes cheaper starting reagents (tartaric acid), the massive loss of material during the resolution of the racemic piperidine makes it economically inefficient for high-value synthesis.[1] The optimized route, while requiring a precious metal catalyst or engineered transaminase, recovers this cost through a 3-fold increase in overall yield and reduced solvent disposal costs.[1]

References

  • Pfizer Inc. (2005).[1] Pyrrolo[2,3-d]pyrimidine compounds. US Patent Application 2005/0245536.[1]

  • Blumenkopf, T. A., et al. (2001).[1] Preparation of pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization, WO 01/42246.[1] [1]

  • MrugGT. (2018).[1] Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. [1]

  • Ruggeri, S. G., et al. (2007).[1] Enantioselective synthesis of the Janus kinase 3 (JAK3) inhibitor CP-690,550.[1] Organic Process Research & Development. [1]

  • Pfizer Inc. (2007).[1] Process for the preparation of 3-aminopiperidine derivatives. US Patent 7,301,023.[1][2]

Disclaimer: This guide is for research and educational purposes. All synthesis of pharmaceutical intermediates should be conducted in compliance with local safety regulations and intellectual property laws.

Sources

Advanced Spectroscopic Differentiation of Aminopyridine Regioisomers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Challenge of Aminopyridines

Aminopyridines are privileged scaffolds in medicinal chemistry and drug development. For instance, 4-aminopyridine (dalfampridine) is an FDA-approved potassium channel blocker used to improve mobility in multiple sclerosis patients[1], while 2-aminopyridine and 3-aminopyridine derivatives serve as critical precursors for kinase inhibitors and antimicrobial agents[2].

Despite sharing the exact same molecular weight (m/z 94.11) and functional groups, the three positional isomers (regioisomers)—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit vastly different pharmacological profiles. Distinguishing these isomers is a fundamental analytical requirement. However, in solution, these molecules present unique spectroscopic challenges. The interplay between the electron-withdrawing endocyclic pyridine nitrogen and the electron-donating exocyclic amine group induces complex phenomena, including tautomerism, hydrogen-bonded dimerization, and restricted C–N bond rotation[3].

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy in differentiating these regioisomers, providing causality-driven insights and self-validating experimental protocols.

Comparative Spectroscopic Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy (The Gold Standard)

NMR spectroscopy is the most definitive technique for identifying aminopyridine regioisomers because it directly maps the electronic environment of the aromatic ring[4].

Mechanistic Causality & Line Broadening: The position of the amino group relative to the pyridine nitrogen dictates the resonance structures of the molecule. In 4-aminopyridine , the lone pair on the exocyclic nitrogen strongly delocalizes into the para-positioned endocyclic nitrogen. This resonance contribution (


) imparts significant double-bond character to the exocyclic C–N bond. Consequently, free rotation of the amino group is restricted at room temperature, leading to the formation of rotamers. This dynamic exchange occurs at an intermediate rate on the NMR timescale, frequently causing observable line broadening  of the adjacent protons and carbons[3][5].

Regioisomer Differentiation via


H NMR: 
  • 4-Aminopyridine: Exhibits a highly symmetric

    
     spin system. The 
    
    
    
    H NMR spectrum resolves into two distinct doublets (integrating to 2H each)[6].
  • 2-Aminopyridine & 3-Aminopyridine: Both lack a plane of symmetry, resulting in four distinct aromatic proton signals. They are differentiated by the chemical shift of the proton adjacent (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to the pyridine nitrogen. In 2-aminopyridine, the 
    
    
    
    proton is highly deshielded (~8.0 ppm) due to the anisotropic effect of the adjacent endocyclic nitrogen[7]. In 3-aminopyridine, both
    
    
    and
    
    
    are adjacent to the nitrogen, resulting in two highly deshielded signals (~8.1 ppm and ~8.0 ppm).

The Role of


N NMR: 
For complex pharmaceutical formulations where 

H signals overlap,

N NMR offers unparalleled specificity. The chemical shift of the pyridine ring nitrogen is highly sensitive to the tautomeric balance (amino vs. imino forms), shifting by over 20 ppm depending on whether the amino group is in the ortho, meta, or para position[8].
Vibrational Spectroscopy (FT-IR)

While less definitive than NMR for complex mixtures, FT-IR is a rapid, non-destructive orthogonal technique for pure solid samples.

Mechanistic Causality in Solid-State IR: In the solid state, aminopyridines form extensive intermolecular hydrogen-bonded networks (dimerization via


 interactions). This weakens the N-H bond, shifting the asymmetric and symmetric 

stretching frequencies to lower wavenumbers compared to dilute solutions. Furthermore, Fermi resonance —a quantum mechanical interaction between the overtone of the

scissoring mode and the symmetric stretching mode—can cause complex splitting patterns in the 3300–3450 cm

region[9].

Data Presentation: Spectroscopic Comparison

Table 1: Diagnostic H NMR Chemical Shifts (DMSO- , 400 MHz)

Data synthesized from established spectral databases[6][7].

RegioisomerSymmetryAmine (

)

(ppm)

(ppm)

(ppm)

(ppm)

(ppm)
2-Aminopyridine Asymmetric~6.03 (br s)-~6.47 (d)~7.38 (t)~6.53 (t)~7.99 (d)
3-Aminopyridine Asymmetric~5.80 (br s)~8.08 (d)-~6.96 (d)~7.03 (dd)~7.99 (d)
4-Aminopyridine Symmetric~6.04 (br s)~7.98 (d)~6.48 (d)-~6.48 (d)~7.98 (d)
Table 2: Key FT-IR Vibrational Bands (Solid State, ATR)

Band assignments based on DFT calculations and empirical observations[2][9].

RegioisomerAsymmetric

Symmetric


Scissoring
Pyridine Ring

2-Aminopyridine ~3442 cm

~3300 cm

~1617 cm

~1595 cm

3-Aminopyridine ~3420 cm

~3310 cm

~1625 cm

~1585 cm

4-Aminopyridine ~3430 cm

~3300 cm

~1640 cm

~1600 cm

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal feedback loops to validate data quality in real-time.

Protocol A: High-Resolution H/ C NMR Acquisition

Objective: Resolve regioisomers while mitigating rotameric line broadening.

  • Sample Preparation: Dissolve 15 mg of the aminopyridine analyte in 0.6 mL of anhydrous DMSO-

    
    . Self-Validation: Use anhydrous solvent to prevent the water peak (~3.3 ppm) from exchanging with or obscuring the broad 
    
    
    
    signal (~5.8-6.1 ppm). Add 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Self-Validation: Perform manual tuning and matching of the probe. A sharp tuning dip ensures maximum sensitivity, which is critical for detecting broad, low-intensity rotameric peaks.

  • Acquisition (Room Temp): Acquire a standard 1D

    
    H spectrum (16 scans, 10s relaxation delay).
    
  • Variable Temperature (VT) Validation: If signals at

    
     or 
    
    
    
    exhibit severe line broadening (common in 4-aminopyridine derivatives), increase the probe temperature to 330 K (57°C). Causality Check: Heating increases the rate of C–N bond rotation. If the broad peaks sharpen into distinct doublets at higher temperatures, the broadening is definitively confirmed as a rotameric effect rather than sample impurity[5].
  • 2D Confirmation: If 1D signals overlap, acquire a

    
    H-
    
    
    
    C HSQC spectrum to spread the proton signals across the carbon dimension, unequivocally separating the isomers[4].
Protocol B: ATR-FTIR Solid-State Analysis

Objective: Differentiate isomers based on hydrogen-bonding networks without solvent interference.

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Allow to dry. Collect an ambient air background spectrum (32 scans, 4 cm

    
     resolution). Self-Validation: The baseline must be flat at 100% transmittance to confirm the absence of residual solvent or atmospheric 
    
    
    
    /
    
    
    fluctuations.
  • Sample Application: Place 2-3 mg of the solid aminopyridine directly onto the crystal. Apply the pressure anvil until the clutch clicks. Causality Check: Consistent pressure ensures uniform path length and prevents peak distortion in the highly sensitive 3300-3500 cm

    
    
    
    
    
    stretching region.
  • Acquisition & Cleaning: Acquire the sample spectrum. Immediately clean the crystal and run a subsequent background check to validate that no sample carryover occurred.

Analytical Workflow Visualization

The following decision tree illustrates the logical flow for identifying an unknown aminopyridine isomer using


H NMR.

G A Unknown Aminopyridine (m/z 94) B Acquire 1H NMR (DMSO-d6) A->B C Analyze Aromatic Signal Symmetry B->C D 2 Doublets (AA'BB' System) C->D Symmetric E 4 Distinct Signals (Asymmetric) C->E Asymmetric F 4-Aminopyridine D->F G Check H-alpha to Pyridine Nitrogen E->G H H6 ~ 8.0 ppm H3 ~ 6.5 ppm G->H Ortho/Meta Coupling I H2 ~ 8.1 ppm H6 ~ 8.0 ppm G->I Meta/Para Coupling J 2-Aminopyridine H->J K 3-Aminopyridine I->K

Workflow for spectroscopic differentiation of aminopyridine regioisomers using 1H NMR.

References

Sources

Pharmaceutical Grade vs. Technical Grade Pyridine Amines: A Quality Control Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quality Control Parameters for Pharmaceutical Grade Pyridine Amines Content Type: Publish Comparison Guide

Introduction: The Hidden Cost of Purity

Pyridine amines (e.g., 4-Dimethylaminopyridine [DMAP], 2-Aminopyridine) are ubiquitous nucleophilic catalysts and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, antihistamines, and analgesics.

In early-stage discovery, researchers often default to "Technical Grade" (98-99%) reagents due to cost and availability. However, in GMP manufacturing, this choice becomes a critical liability. The difference between Pharmaceutical Grade and Technical Grade is not merely a percentage point in assay; it is the difference between a controlled impurity profile and a "black box" of potential genotoxins.

This guide objectively compares these grades, defining the critical quality attributes (CQAs) required for regulatory compliance (ICH Q3A/B, ICH M7) and providing validated protocols for their assessment.

Part 1: Comparative Analysis (Pharma Grade vs. Technical Grade)

The following table contrasts the typical specifications of a Pharmaceutical Grade Pyridine Amine (e.g., 4-DMAP) against a standard Technical Grade alternative.

Table 1: Specification & Performance Comparison
ParameterPharmaceutical Grade Technical / Industrial Grade Impact on Drug Development
Assay (Purity) ≥ 99.5% (w/w)≥ 98.0% or "Approx. 99%"Stoichiometry: Lower assay leads to excess reagent use, complicating downstream purification.
Method of Assay Validated HPLC (Specificity) or Potentiometric TitrationGC (Area %)Specificity: GC Area% often ignores non-volatile impurities (salts, polymers), falsely inflating purity.
Related Substances Individual Impurities ≤ 0.10%; Total ≤ 0.5%Not Specified / "Conforms"Side Reactions: Unknown isomers (e.g., 3-aminopyridine in 2-AP) can form regioisomeric drug impurities that are difficult to separate.
Genotoxic Impurities Screened (Nitrosamines, Anilines) < TTC*Unknown / Not TestedPatient Safety: Risk of Class 1 carcinogens carrying over into the final drug product.
Water Content ≤ 0.5% (Karl Fischer)Hygroscopic (often > 1.0%)Process Control: Excess water hydrolyzes sensitive reagents (e.g., acid chlorides) during acylation reactions.
Residual Solvents ICH Q3C Compliant (ppm limits)May contain Benzene/TolueneRegulatory Block: Class 1 solvents (Benzene) are strictly prohibited in pharma manufacturing.
Appearance White to off-white Crystalline PowderBeige/Yellow to BrownColor: Oxidation products (N-oxides) cause color and can act as radical initiators, destabilizing the API.

*TTC: Threshold of Toxicological Concern (typically 1.5 µ g/day for mutagenic impurities).

Part 2: Critical QC Parameters & Causality
1. Assay: The Trap of "Area %"
  • Technical Insight: Technical grade Certificates of Analysis (CoAs) often report purity by GC-FID Area %. This assumes all impurities are volatile and elute.

  • Pharma Requirement: Pharmaceutical grade requires High-Performance Liquid Chromatography (HPLC) with UV detection (to see non-volatiles) or Non-Aqueous Titration (to measure absolute functional groups).

  • Causality: Relying on GC Area% can miss inorganic salts or high-molecular-weight polymers formed during storage, leading to under-dosing in synthesis.

2. Genotoxic Impurites (ICH M7)
  • The Risk: Pyridine amines can contain trace anilines or secondary amine impurities. Under acidic reaction conditions (common in API synthesis) and in the presence of nitrites, these form Nitrosamines (Class 1 mutagens).

  • Control Strategy: Pharma grade requires a risk assessment. If a secondary amine impurity (e.g., N-methyl-4-pyridinamine in DMAP) is present, it must be controlled to ppm levels using LC-MS/MS.

3. Related Substances (Isomers & N-Oxides)
  • Isomeric Purity: In 2-aminopyridine, the 3- and 4- isomers have vastly different reactivities. A 1% isomeric impurity can result in a 1% "wrong-isomer" API, which is often chemically inseparable by crystallization.

  • Oxidation: Pyridine nitrogens are prone to oxidation to N-oxides . These are polar and can alter the pH profile of the reaction mixture.

Part 3: Visualized Workflows
Diagram 1: The "Safety-First" QC Decision Tree

This workflow illustrates the logical progression from raw material receipt to release, emphasizing the "Kill Steps" where non-compliance rejects the batch.

QC_Workflow Start Raw Material Receipt (Pyridine Amine) ID Identification (IR & HPLC Retention) Start->ID Assay Assay Determination (Titration vs. HPLC) ID->Assay Pass Reject REJECT (OOS Investigation) ID->Reject Fail Impurity Impurity Profiling (Related Substances) Assay->Impurity > 99.5% Assay->Reject < 99.5% Geno Genotoxic Risk Assessment (ICH M7 / Nitrosamines) Impurity->Geno Impurities < 0.10% Impurity->Reject Impurities > Limit Decision Compliance Check Geno->Decision Risk Negligible Geno->Reject High Risk Release Release for GMP Manufacturing Decision->Release All Specs Met

Caption: QC Decision Tree highlighting critical "Kill Steps" for pharmaceutical compliance.

Diagram 2: Impurity Genesis & Detection Logic

Understanding where impurities come from allows for better method selection.

Impurity_Pathways Raw Pyridine Amine (Storage) Oxidation Oxidation (Air/Light) Raw->Oxidation Isomer Regioisomers (Synthesis Byproduct) Raw->Isomer Manufacturing NOxide N-Oxide Impurity (Polar) Oxidation->NOxide Detect_UV Detection: HPLC-UV (240-280 nm) NOxide->Detect_UV Shifted RT Detect_MS Detection: LC-MS (Trace Analysis) NOxide->Detect_MS M+16 Mass Isomer->Detect_UV Close Elution

Caption: Pathway of common impurity formation (N-Oxides) and their detection strategies.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability criteria are not met, the data must be discarded.

Protocol A: HPLC Determination of Related Substances

Purpose: To quantify isomeric impurities and degradation products (N-oxides).

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent). Why: High surface area C18 provides necessary retention for polar pyridine derivatives.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0). Why: Neutral pH suppresses protonation of the pyridine ring, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 20 min: 60% A / 40% B

    • 25 min: 95% A / 5% B

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (or max absorbance of specific amine).

  • Temperature: 25°C.

2. System Suitability (Self-Validation):

  • Resolution (Rs): Inject a mixture of the main peak and its closest isomer (e.g., 2-AP and 3-AP). Rs must be > 1.5 .

  • Tailing Factor (T): For the main peak, T must be < 1.5 . Note: Pyridines tail on acidic silanols; if T > 1.5, use a "base-deactivated" column.

  • Precision: 6 replicate injections of Standard Solution. RSD ≤ 2.0% .

3. Procedure:

  • Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL.

  • Inject 10 µL.

  • Calculate impurities using "Diluted Standard" method (External Standard) to avoid response factor errors.

Protocol B: Non-Aqueous Titration (Assay)

Purpose: To determine absolute purity (Assay) without interference from moisture or non-basic impurities.

1. Reagents:

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid (anhydrous).

  • Indicator: Crystal Violet TS (or Potentiometric Electrode).

2. Procedure:

  • Accurately weigh ~200 mg of the Pyridine Amine (dried) into a clean flask.

  • Dissolve in 50 mL of Glacial Acetic Acid.

  • Critical Step: If the amine is a hydrohalide salt, add Mercuric Acetate TS to liberate the base.

  • Titrate with 0.1 N HClO₄ to a blue-green endpoint (Crystal Violet) or potentiometric inflection point.

  • Perform a Blank Titration on the solvent and subtract this volume.

3. Calculation:



  • Validation Check: The difference between duplicate titrations must be < 0.3%.

References
  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5][6][7] (2017).[6] Available at: [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[8] Available at: [Link]

  • PubChem. 4-Dimethylaminopyridine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

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